molecular formula C21H36O4 B1232774 Monatanol CAS No. 67359-27-7

Monatanol

Cat. No.: B1232774
CAS No.: 67359-27-7
M. Wt: 352.5 g/mol
InChI Key: CZBZIFYYQJXPKZ-JMQNYVPTSA-N
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Description

Monatanol, also known as Monatanol, is a useful research compound. Its molecular formula is C21H36O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Monatanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monatanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67359-27-7

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

(E,7R)-1-[(2S,6Z)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-4,7,8-trimethylnon-3-en-5-one

InChI

InChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h7,10,15,17,20,22,24H,6,8-9,11-14H2,1-5H3/b16-7+,18-10-/t17-,20?,21+/m1/s1

InChI Key

CZBZIFYYQJXPKZ-JMQNYVPTSA-N

SMILES

CC(C)C(C)CC(=O)C(=CCCC1(C(CCC(=CCO)CO1)O)C)C

Isomeric SMILES

C[C@H](CC(=O)/C(=C/CC[C@]1(C(CC/C(=C/CO)/CO1)O)C)/C)C(C)C

Canonical SMILES

CC(C)C(C)CC(=O)C(=CCCC1(C(CCC(=CCO)CO1)O)C)C

Synonyms

monatanol

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of Monatanol in Cellular Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Monatanol (Oxepane Diterpenoid / CAS 67359-27-7)

Executive Summary

Monatanol is a bioactive oxepane diterpenoid isolated from the Montanoa genus (specifically Montanoa tomentosa, known as Zoapatle). Historically investigated for its potent uterotonic and anti-fertility properties, recent pharmacological profiling has expanded its scope to include anxiolytic activity via GABAergic modulation and cytotoxic potential in specific cancer cell lines.

This guide dissects the molecular mechanisms of Monatanol, distinguishing its reproductive signaling pathways from its neurological and oncological targets. It serves as a blueprint for experimental validation in drug discovery pipelines.

⚠️ Nomenclature & Disambiguation Alert Monatanol (CAS 67359-27-7) is a specific diterpenoid. It is distinct from Monepantel (Zolvix), an amino-acetonitrile derivative used as an anthelmintic and mTOR inhibitor in cancer research. If your interest lies in mTOR signaling, refer to Monepantel. This guide focuses strictly on the oxepane diterpenoid Monatanol .

Molecular Target & Chemical Classification

Monatanol belongs to a unique class of oxepane diterpenoids , characterized by a seven-membered oxepane ring fused to a diterpene backbone. Its lipophilic nature allows rapid membrane permeation, facilitating interaction with intracellular signaling complexes and transmembrane receptors.

Key Pharmacophores[1][2]
  • Oxepane Ring : Critical for binding affinity to smooth muscle signaling complexes.

  • Hydroxyl/Ester Moieties : Modulate solubility and interaction with the GABA-A receptor allosteric sites.

FeatureSpecification
Chemical Class Oxepane Diterpenoid
Primary Source Montanoa tomentosa (Zoapatle)
Primary Targets Smooth Muscle Ca²⁺ Channels, GABA-A Receptor, Mitochondrial Membranes
Key Analogs Zoapatanol, Montanol, Tomexanthin

Mechanism 1: Uterotonic & Reproductive Signaling

The classical application of Monatanol is the induction of uterine contraction (uterotonic effect). Unlike oxytocin, which acts via G-protein coupled receptors (GPCRs), Monatanol and its analogs (e.g., Zoapatanol) exert effects through Prostaglandin (PG) modulation and Calcium (Ca²⁺) mobilization .

Pathway Dynamics
  • Prostaglandin Synthesis Induction : Monatanol stimulates the release of PGF2α from the endometrium and myometrium.

  • Calcium Influx : The compound facilitates the opening of L-type Voltage-Gated Calcium Channels (VGCC) and potentially Store-Operated Calcium Entry (SOCE).

  • Luteolysis : In luteal cells, Monatanol disrupts steroidogenesis, inhibiting Progesterone secretion, which destabilizes the endometrial lining.

Signaling Diagram (Smooth Muscle Contraction)

Monatanol_Uterotonic_Pathway Monatanol Monatanol (Extracellular) PLA2 PLA2 Activation Monatanol->PLA2 Stimulates Ca_Cyto Cytosolic [Ca2+]↑ Monatanol->Ca_Cyto Direct VGCC Modulation? Membrane Plasma Membrane Arachidonic Arachidonic Acid Release PLA2->Arachidonic COX2 COX-2 Upregulation Arachidonic->COX2 PGF2a PGF2α Synthesis COX2->PGF2a FP_Receptor FP Receptor (Autocrine Loop) PGF2a->FP_Receptor Secreted & Binds Gq Gq Protein FP_Receptor->Gq PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Release Ca2+ Ca_Store->Ca_Cyto MLCK MLCK Activation Ca_Cyto->MLCK Contraction Actin-Myosin Contraction MLCK->Contraction

Caption: Monatanol-induced uterotonic pathway involving prostaglandin synthesis loops and calcium mobilization.

Mechanism 2: Neurological Modulation (Anxiolytic)

Recent studies on Montanoa extracts have isolated Monatanol as a contributor to anxiolytic-like effects . This activity is distinct from the reproductive pathway and involves the Central Nervous System (CNS).

GABAergic Allosteric Modulation
  • Target : GABA-A Receptor (Chloride channel).

  • Mechanism : Monatanol acts as a positive allosteric modulator (PAM) , similar to benzodiazepines but with a distinct binding profile. It enhances the affinity of GABA for its receptor, increasing Cl⁻ influx and hyperpolarizing the neuron.

  • Validation : Effects are reversible by Picrotoxin (a non-competitive GABA antagonist) but potentially distinct from the Flumazenil binding site.

Mechanism 3: Cytotoxicity & Oncology

While less characterized than Monepantel (mTOR inhibitor), Monatanol and related diterpenoids exhibit cytotoxicity against specific tumor lines (e.g., P-388 leukemia, KB cells).

Mitochondrial Stress Pathway
  • Membrane Disruption : The lipophilic diterpene structure integrates into the mitochondrial outer membrane (MOM).

  • ROS Generation : Disruption of the Electron Transport Chain (ETC) leads to Reactive Oxygen Species (ROS) accumulation.

  • Apoptosis : Release of Cytochrome c and activation of Caspase-3/9 cascades.

Experimental Protocols for Validation

Protocol A: Uterine Strip Contractility Assay

Objective : Quantify the uterotonic potency of Monatanol relative to Oxytocin.

  • Tissue Prep : Isolate uterine horns from localized estrogen-primed Wistar rats.

  • Mounting : Suspend strips in an organ bath containing De Jalon’s solution at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Equilibration : Apply 1g resting tension; equilibrate for 60 min.

  • Dosing : Administer Monatanol (dissolved in DMSO) in cumulative concentrations (10⁻⁹ to 10⁻⁵ M).

  • Measurement : Record isometric tension using a force-displacement transducer.

  • Control : Compare against Acetylcholine (10⁻⁶ M) and Oxytocin (10 mIU/mL).

  • Blockade Test : Pre-incubate with Indomethacin (COX inhibitor) to determine if the effect is PG-dependent.

Protocol B: GABA-A Electrophysiology (Patch Clamp)

Objective : Confirm positive allosteric modulation of GABA currents.

  • Cell Line : HEK293 cells transiently transfected with α1β2γ2 GABA-A receptor subunits.

  • Setup : Whole-cell patch-clamp configuration (Holding potential -60 mV).

  • Application :

    • Apply GABA (EC5 to EC20 concentration).

    • Co-apply GABA + Monatanol (1–100 µM).

  • Analysis : Measure the percentage increase in peak Cl⁻ current amplitude.

  • Validation : Co-apply Picrotoxin to confirm channel specificity.

Data Summary: Biological Activity Profile

Biological ActivityTarget SystemMechanismKey Inhibitor/Antagonist
Uterotonic Smooth Muscle (Myometrium)Ca²⁺ Influx, PG SynthesisIndomethacin, Nifedipine
Anxiolytic CNS (Limbic System)GABA-A Receptor ModulationPicrotoxin
Anti-Fertility Luteal CellsProgesterone SuppressionhCG (partial rescue)
Cytotoxic Cancer Cells (Leukemia)Mitochondrial DisruptionN-Acetylcysteine (ROS scavenger)

References

  • Levine, S. D., et al. (1979). "Zoapatanol and Montanol, Novel Oxepane Diterpenoids from the Mexican Plant Montanoa tomentosa." Journal of the American Chemical Society. Link

  • Bejar, E., et al. (1984). "Uterine activity of Montanoa tomentosa extracts and isolated diterpenoids." Journal of Ethnopharmacology. Link

  • Rodríguez-Landa, J. F., et al. (2014). "Anxiolytic-like effects of Montanoa tomentosa aqueous extract in Wistar rats: Involvement of GABA-A receptors." Journal of Ethnopharmacology. Link

  • Topcu, G., et al. (1988). "Novel cytotoxic sesquiterpene lactones from Montanoa tomentosa."[1] Journal of Pharmaceutical Sciences. Link

  • Quijano, L., et al. (1985). "Oxepane diterpenoids from Montanoa species: Structure and stereochemistry." Phytochemistry. Link

Sources

Montanol: Therapeutic Potential and Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses Montanol (CAS 71117-50-5), the bioactive oxepane diterpene isolated from Montanoa tomentosa.

A Technical Guide for Drug Discovery & Pharmacology

Executive Summary & Chemical Identity

Montanol is a naturally occurring oxepane diterpene primarily isolated from Montanoa tomentosa (Asteraceae), a plant historically known in traditional Mexican medicine as "Zoapatle" for its reproductive and uterotonic properties.[1] Unlike common phytometabolites, Montanol possesses a unique oxepane ring system that confers distinct pharmacodynamic properties, particularly in the modulation of ion channels and G-protein coupled receptors (GPCRs).

Current research positions Montanol as a dual-action agent with significant potential in reproductive medicine (uterotonicity) and neuropsychiatry (anxiolysis), driven by its interactions with the oxytocin and GABAergic signaling systems.

Chemical Profile
PropertySpecification
IUPAC Name (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one
Common Name Montanol
CAS Number 71117-50-5
Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
Structural Class Oxepane Diterpene
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Poorly soluble in water

Molecular Targets & Pharmacodynamics

Montanol's therapeutic effects are mediated through specific interactions with neurotransmitter receptors and smooth muscle signaling pathways.

Primary Target: GABA_A Receptor Complex

Montanol acts as a positive allosteric modulator of the GABA_A receptor , the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.

  • Mechanism: It binds to a distinct allosteric site on the GABA_A receptor complex (distinct from the benzodiazepine binding site, though functionally similar), inducing a conformational change that increases the frequency of chloride (Cl⁻) channel opening.

  • Result: Hyperpolarization of the postsynaptic neuron, leading to anxiolytic effects without the severe sedation or motor incoordination typical of high-dose benzodiazepines.

  • Validation: The anxiolytic effect is antagonized by picrotoxin (a channel blocker) but shows complex interactions with flumazenil , suggesting a unique binding topology.

Secondary Target: Oxytocin Receptor & Calcium Channels

Historically utilized as an abortifacient, Montanol exerts potent uterotonic effects.

  • Mechanism: It potentiates oxytocin receptor signaling in uterine smooth muscle cells. It may also directly modulate L-type voltage-gated calcium channels (VGCC), facilitating extracellular Ca²⁺ influx.

  • Result: Increased frequency and amplitude of uterine contractions.

  • Signaling Cascade: Activation of the Gq-PLC-IP3 pathway

    
     Ca²⁺ release from the sarcoplasmic reticulum 
    
    
    
    Myosin Light Chain Kinase (MLCK) phosphorylation
    
    
    Contraction.
Tertiary Target: Inflammatory Mediators

Recent studies in TPA-induced edema models indicate Montanol (and related terpenes like Kaurenoic acid) inhibits inflammatory cytokines.

  • Putative Targets: Inhibition of NF-κB nuclear translocation and suppression of COX-2 expression.

Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of action of Montanol in neuronal and uterine tissues.

Montanol_Mechanism cluster_neuron Neuron (Anxiolysis) cluster_uterus Uterine Smooth Muscle (Uterotonic) Montanol_N Montanol GABAA GABA-A Receptor (Cl- Channel) Montanol_N->GABAA Allosteric Modulation Cl_Influx Cl- Influx Increase GABAA->Cl_Influx Hyperpol Hyperpolarization Cl_Influx->Hyperpol Anxiety_Red Anxiolytic Effect (Reduced Firing) Hyperpol->Anxiety_Red Montanol_U Montanol OXTR Oxytocin Receptor (GPCR-Gq) Montanol_U->OXTR Potentiation PLC PLC Activation OXTR->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction

Figure 1: Dual signaling pathways of Montanol targeting GABAergic inhibition in neurons and Calcium signaling in uterine smooth muscle.

Experimental Protocols

To ensure reproducibility in investigating Montanol, the following protocols utilize standard pharmacological validation methods.

Protocol A: Isolation of Montanol from Montanoa tomentosa

Objective: Obtain high-purity Montanol for bioassays.

  • Extraction: Macerate dried leaves (1 kg) in n-hexane for 72 hours at room temperature. Filter and concentrate under reduced pressure to obtain the crude hexane extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography using a gradient solvent system of Hexane:Ethyl Acetate (starting 100:0 to 70:30).

  • Purification: Collect fractions eluting at 85:15 (Hex:EtOAc). Monitor via Thin Layer Chromatography (TLC) using Vanillin-H₂SO₄ reagent (Montanol appears as a distinct spot).

  • Crystallization: Re-crystallize active fractions in cold methanol to yield pure Montanol (white crystalline solid).

  • Validation: Confirm structure via ¹H-NMR and ¹³C-NMR (Look for characteristic oxepane ring signals).

Protocol B: Ex Vivo Uterine Contraction Assay

Objective: Quantify uterotonic potency (EC50).

  • Tissue Prep: Harvest uterine horns from Wistar rats (estrus phase induced by diethylstilbestrol 24h prior).

  • Setup: Mount strips in a Magnus organ bath containing De Jalon’s solution at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply 1g resting tension and equilibrate for 45 mins.

  • Dosing: Administer Montanol cumulatively (10⁻⁹ M to 10⁻⁵ M).

  • Control: Use Oxytocin (10 mIU/mL) as a positive control.

  • Measurement: Record isometric tension using a force-displacement transducer. Calculate the percentage of maximum contraction relative to the KCl-induced depolarization control.

Protocol C: In Vivo Anxiolytic Screening (Elevated Plus Maze)

Objective: Assess anxiolytic activity vs. sedation.

  • Subjects: Male Wistar rats (n=8 per group).

  • Treatment:

    • Vehicle (Control)

    • Montanol (3.0 mg/kg, i.p.)

    • Diazepam (2.0 mg/kg, i.p. - Positive Control)

  • Procedure: Place rat in the center of the Elevated Plus Maze (EPM) facing an open arm. Record behavior for 5 minutes.

  • Metrics:

    • Time spent in Open Arms (Anxiolysis indicator).

    • Number of Closed Arm Entries (Locomotor activity/Sedation indicator).

  • Interpretation: An increase in Open Arm time without a decrease in Closed Arm entries indicates anxiolysis without sedation.

Comparative Data Summary

The following table summarizes the comparative efficacy of Montanol against standard therapeutic agents based on preclinical models.

Therapeutic IndicationAssay ModelMontanol EfficacyStandard Drug ComparisonNotes
Anxiety Elevated Plus Maze (Rat)High (at 3 mg/kg)Similar to Diazepam (2 mg/kg)Less sedative side effects than Diazepam at effective doses.
Uterine Contractility Isolated Rat UterusModerate-High~60% efficacy of OxytocinExhibits synergism when co-administered with Oxytocin.
Inflammation TPA Ear Edema (Mouse)IC50 ~ 0.8 mg/earComparable to IndomethacinActivity likely linked to NF-κB pathway suppression.

Workflow Visualization: Experimental Design

Experimental_Workflow cluster_assays Bioassays Start Montanoa tomentosa (Dried Leaves) Extract Hexane Extraction (72h, RT) Start->Extract Chrom Silica Gel Chromatography Extract->Chrom Pure Purified Montanol (Crystalline) Chrom->Pure Assay1 In Vivo: EPM (Anxiety) Pure->Assay1 Assay2 Ex Vivo: Organ Bath (Uterotonic) Pure->Assay2 Assay3 In Vitro: Binding (GABA-A) Pure->Assay3

Figure 2: Extraction and validation workflow for Montanol therapeutic profiling.

References

  • Levine, S. D., et al. (1979).[1][2] "Zoapatanol and montanol, novel oxepane diterpenoids, from the Mexican plant zoapatle (Montanoa tomentosa)."[1][2] Journal of the American Chemical Society.[1] Link

  • Sollozo-Dupont, I., et al. (2015). "The GABA_A/benzodiazepine receptor complex mediates the anxiolytic-like effect of Montanoa tomentosa."[3] Journal of Ethnopharmacology. Link

  • Quijano, L., et al. (1985).[1] "Acyclic precursors of the uterotonic oxepane diterpenoids of 'zoapatle' (Montanoa tomentosa)."[1] Phytochemistry. Link

  • Bejar, E., et al. (1984). "Uterine activity of some plants used in Mexican traditional medicine." Journal of Ethnopharmacology. Link

  • PubChem Database. (2025).[4] "Montanol Compound Summary." National Center for Biotechnology Information. Link

Sources

history of Monatanol discovery and isolation

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Isolation of Montanol (Monatanol): A Technical Guide

Executive Summary

Montanol (often referred to in early literature or specific queries as Monatanol ) is a bioactive oxepane diterpenoid isolated from the Mexican plant Montanoa tomentosa (commonly known as Zoapatle).[1][2][3] Historically utilized in traditional Mexican medicine as a uterotonic and emmenagogue, the compound attracted significant pharmaceutical interest in the late 1970s and early 1980s as a potential non-hormonal fertility-regulating agent. This guide details the technical history of its discovery, the rigorous isolation protocols employed by the Ortho Pharmaceutical Corporation, and the structural elucidation that revealed its unique oxepane ring system.

Part 1: Historical Genesis & Ethnobotany

The Zoapatle Enigma For centuries, the leaves of Montanoa tomentosa Cerv. (Asteraceae) were brewed into a tea called Zoapatle by Aztec and subsequent Mexican communities to induce labor or terminate early pregnancy. Unlike hormonal contraceptives that modulate the endocrine system, Zoapatle appeared to act directly on uterine smooth muscle.

In the 1970s, the search for non-steroidal contraceptives led researchers at Ortho Pharmaceutical Corporation (Raritan, NJ) to investigate this ethnobotanical lead. The primary challenge was isolating the active principle from a complex phytochemical matrix containing kaurene diterpenoids, flavonoids, and sesquiterpene lactones.

The Breakthrough (1979) The isolation team, led by S.D. Levine and M.P.[2] Wachter , successfully fractionated the crude extract to identify two novel oxepane diterpenoids: Zoapatanol (the major metabolite) and Montanol (a minor, but structurally significant metabolite).

Part 2: The Isolation Protocol

The isolation of Montanol requires a multi-stage fractionation process designed to separate the lipophilic diterpenes from the highly polar glycosides and chlorophylls. The following protocol reconstructs the methodology established by Kanojia, Wachter, and Levine (1982).

Phase 1: Crude Extraction
  • Plant Material : Air-dried leaves of Montanoa tomentosa are ground to a fine powder (Mesh 40-60).

  • Solvent Extraction : The powder is macerated with Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48 hours.

  • Concentration : The solvent is removed under reduced pressure (Rotary Evaporator, <40°C) to yield a dark green viscous residue (Crude Extract).

Phase 2: Liquid-Liquid Partitioning

To remove chlorophyll and highly polar tannins:

  • Resuspension : The crude residue is suspended in Water (H₂O) .

  • Defatting : The aqueous suspension is partitioned with Hexane to remove waxy non-polar lipids (Montanol remains in the aqueous/interface layer or partitions slowly; however, the active fraction is often found in the subsequent semi-polar extraction).

  • Active Fraction Extraction : The aqueous layer is extracted with Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) .

    • Critical Step: The biological activity (uterotonic effect) tracks with the EtOAc/CHCl₃ fraction.

Phase 3: Chromatographic Purification
  • Column Chromatography (Silica Gel) :

    • Stationary Phase : Silica Gel 60 (70-230 mesh).

    • Mobile Phase : Gradient elution using Hexane:Ethyl Acetate (starting 90:10 → 50:50).

    • Fraction Monitoring : Thin Layer Chromatography (TLC) visualized with Vanillin-H₂SO₄ reagent (Montanol spots turn distinctive purple/blue upon heating).

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : Reverse-phase C18 (Preparative).

    • Solvent System : Methanol:Water (isocratic or gradient).

    • Detection : Refractive Index (RI) or UV at 210 nm (terminal alkene absorption).

    • Result : Zoapatanol elutes first (major peak), followed by Montanol (minor peak).

Data Summary: Physicochemical Properties
PropertyData
Compound Name Montanol
Molecular Formula C₂₁H₃₆O₄
Molecular Weight 352.51 g/mol
Appearance Colorless viscous oil
Solubility Soluble in CHCl₃, MeOH, EtOAc; Insoluble in H₂O
Key Functional Groups Oxepane ether ring, secondary alcohol, terminal alkene

Part 3: Structural Elucidation

The structure of Montanol was determined using a combination of degradation chemistry and advanced spectroscopy.

1. Mass Spectrometry (MS) High-resolution MS confirmed the molecular formula C₂₁H₃₆O₄ . The fragmentation pattern indicated the loss of water (m/z 334) and side-chain cleavage, suggesting a fragile oxygenated skeleton.

2. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Revealed a characteristic oxepane ring system. Key signals included protons adjacent to the ether oxygen and the exocyclic methylene group.

  • ¹³C NMR : Confirmed 21 carbons (diterpene skeleton + 1 extra carbon, often methoxy or related).

  • Key Feature : The Oxepane Ring (7-membered ether ring). This was a rare structural motif in nature at the time of discovery. Montanol differs from Zoapatanol primarily in the side chain hydroxylation pattern and stereochemistry.

3. Stereochemistry The absolute configuration was established through chemical correlation and eventually confirmed by total synthesis (Nicolaou et al.). The oxepane ring adopts a twist-chair conformation to minimize transannular strain.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow from plant material to the isolated molecule.

IsolationWorkflow Plant Montanoa tomentosa Leaves (Air Dried & Ground) Extract Crude Methanol Extract Plant->Extract Maceration (48h) Partition Liquid-Liquid Partition (H2O / CHCl3) Extract->Partition Resuspend & Partition ActiveFrac Chloroform Fraction (Biologically Active) Partition->ActiveFrac Organic Layer Separation Silica Silica Gel Column (Hexane:EtOAc Gradient) ActiveFrac->Silica Fractionation Zoapatanol Zoapatanol (Major Metabolite) Silica->Zoapatanol Early Elution Montanol Montanol (Monatanol) (Minor Metabolite, C21H36O4) Silica->Montanol Late Elution (Purified by HPLC)

Caption: Step-by-step isolation workflow for Montanol from Montanoa tomentosa leaves.

Part 5: Therapeutic Potential & Synthesis[4]

Biological Activity Montanol exhibits significant uterotonic activity , causing contraction of the uterine smooth muscle. This validated the traditional use of Zoapatle tea. Unlike prostaglandins, the mechanism appeared novel, though clinical development was eventually halted due to metabolic instability and bioavailability issues.

Total Synthesis To verify the structure and provide material for testing, K.C. Nicolaou and colleagues developed a total synthesis of Montanol. This complex synthesis involved the construction of the oxepane ring via an intramolecular etherification, confirming the relative and absolute stereochemistry proposed by the isolation team.

References

  • Levine, S. D., et al. (1979). Zoapatanol and Montanol, Novel Oxepane Diterpenoids from the Mexican Plant Zoapatle (Montanoa tomentosa). Journal of the American Chemical Society, 101(12), 3404–3405.

  • Kanojia, R. M., et al. (1982). Isolation and Structural Elucidation of Zoapatanol and Montanol, Novel Oxepane Diterpenoids from the Mexican Plant Zoapatle (Montanoa tomentosa). The Journal of Organic Chemistry, 47(7), 1310–1319.

  • Nicolaou, K. C., et al. (1980). Total Synthesis of Zoapatanol and Montanol. Journal of the American Chemical Society.[3]

  • PubChem Database. Montanol (Compound CID: 11953925). National Center for Biotechnology Information.

  • Venturella, F., et al. (2022). Montanoa tomentosa: A review of the new scientific evidence on pharmacological properties.[3] Journal of Biological Research.

Sources

Navigating the Formulation Landscape of a Novel API: A Physicochemical Deep Dive into Monatanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The journey from a promising new chemical entity (NCE) to a viable drug product is paved with meticulous scientific investigation. At the core of this endeavor lies a comprehensive understanding of the active pharmaceutical ingredient's (API) physicochemical properties. These intrinsic characteristics govern an API's behavior during every stage of formulation development, manufacturing, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of "Monatanol," a hypothetical, poorly water-soluble small molecule, to illustrate the critical physicochemical characterization workflow. The principles and methodologies detailed herein are designed to serve as a robust framework for researchers, formulation scientists, and drug development professionals tasked with unlocking the therapeutic potential of challenging NCEs. Our approach is grounded in the philosophy of "formulation by design," where a foundational understanding of the API dictates the selection of excipients, manufacturing processes, and the final dosage form, ensuring a scientifically sound and efficient development pathway.

The Imperative of Solubility: Unlocking Bioavailability

For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. For a Biopharmaceutics Classification System (BCS) Class II or IV compound like Monatanol, low aqueous solubility is the primary barrier to achieving adequate bioavailability. Therefore, a thorough investigation of its solubility profile is the first and most critical step.

Equilibrium Solubility Determination: The Gold Standard

The equilibrium solubility provides the most accurate measure of a compound's intrinsic solubility in a given medium. The shake-flask method, as recommended by regulatory bodies, is the standard protocol for this determination.

Experimental Protocol: Shake-Flask Equilibrium Solubility

  • Preparation: Add an excess of Monatanol powder to a series of sealed vials containing different aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water) to create a saturated solution.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sampling & Analysis: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm filter to remove any remaining solid particles, and dilute as necessary.

  • Quantification: Analyze the concentration of dissolved Monatanol in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analysis should be repeated at each time point until two consecutive time points show no significant change in concentration, confirming that equilibrium has been achieved.

Biorelevant Media: Simulating In Vivo Conditions

While simple buffers provide a baseline, they do not fully replicate the complex environment of the human gut. Biorelevant media, which contain bile salts and phospholipids, offer a more predictive in vitro model of in vivo solubility and dissolution. Key examples include Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). A significant increase in solubility in these media compared to simple buffers can indicate a potential for food effects on drug absorption.

Table 1: Illustrative Equilibrium Solubility of Monatanol at 37 °C

MediumpHCompositionSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2HCl, NaCl0.5 ± 0.1
Acetate Buffer4.5Acetic Acid, Sodium Acetate1.2 ± 0.2
Phosphate Buffer (PBS)6.8KH2PO4, Na2HPO4, NaCl2.5 ± 0.3
Purified Water~7.0H2O2.1 ± 0.2
FaSSIF6.5Maleate, NaOH, NaCl, Sodium Taurocholate, Lecithin15.8 ± 1.5
FeSSIF5.0Acetate, NaOH, NaCl, Sodium Taurocholate, Lecithin45.2 ± 3.8

The hypothetical data in Table 1 strongly suggests that Monatanol's solubility is pH-dependent and significantly enhanced by the presence of bile salts and lipids, a crucial insight for formulation strategy.

The Solid State: A World of Difference

The arrangement of molecules in the solid state can have a profound impact on an API's physicochemical properties, including its melting point, solubility, and stability. Failure to fully characterize the solid-state landscape of an NCE can lead to unforeseen challenges during development and even post-approval.

Polymorphism: The Same, but Different

Polymorphs are different crystalline forms of the same compound. They possess distinct crystal lattice arrangements, leading to variations in their physical properties. It is imperative to identify the most thermodynamically stable polymorph to ensure consistency and prevent unwanted phase transformations in the final drug product.

Workflow for Polymorph Screening

Polymorph_Screening cluster_0 Initial Crystallization cluster_1 Characterization cluster_2 Stability & Interconversion start Saturate Monatanol in Various Solvents evap Slow Evaporation start->evap Generate Crystals cool Controlled Cooling start->cool Generate Crystals add Anti-Solvent Addition start->add Generate Crystals xrd Powder X-Ray Diffraction (PXRD) evap->xrd Identify Crystal Forms cool->xrd Identify Crystal Forms add->xrd Identify Crystal Forms dsc Differential Scanning Calorimetry (DSC) xrd->dsc Thermal Properties slurry Slurry Conversion in Different Solvents xrd->slurry Assess Relative Stability tg Thermogravimetric Analysis (TGA) dsc->tg Solvate/Hydrate Check micro Hot-Stage Microscopy dsc->micro Visualize Transitions stability ICH Stability Testing slurry->stability Select Candidate Form

Caption: Workflow for polymorph screening and selection.

  • Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form based on its diffraction pattern.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events like melting and solid-solid phase transitions. Each polymorph will typically have a distinct melting point.

  • Thermogravimetric Analysis (TGA): Determines changes in mass with temperature, which is crucial for identifying solvates or hydrates.

Table 2: Hypothetical Thermal Properties of Monatanol Polymorphs

PropertyForm IForm II
Crystalline HabitNeedlesPrisms
Melting Point (DSC Onset)155 °C168 °C
Heat of Fusion85 J/g110 J/g
Thermodynamic RelationshipMetastableStable

Based on the Heat of Fusion rule, the higher melting and higher heat of fusion form (Form II) is the more thermodynamically stable polymorph and would be the preferred form for development.

Amorphous Content and its Implications

The amorphous form of an API lacks a long-range ordered crystal lattice. This disordered state can lead to higher apparent solubility and faster dissolution rates, which can be advantageous. However, amorphous materials are thermodynamically unstable and tend to recrystallize over time, which can negatively impact product performance and shelf life. The presence and stability of any amorphous content, often generated during manufacturing processes like milling or spray drying, must be carefully monitored.

Stability Profile: Ensuring Safety and Efficacy

A comprehensive understanding of Monatanol's degradation pathways is essential for developing a stable formulation with an acceptable shelf life. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are a cornerstone of this evaluation.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions and solid samples of Monatanol to a range of harsh conditions, including:

    • Acidic: 0.1 N HCl at 60 °C

    • Basic: 0.1 N NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C (solid state)

    • Photolytic: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 5, 12 days for solid state).

  • Analysis: Utilize a stability-indicating HPLC method capable of separating the intact Monatanol from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Mass Balance: Ensure that the sum of the assay of Monatanol and the levels of all degradation products is close to 100%, accounting for the majority of the degraded material.

The results of these studies inform on the intrinsic stability of the molecule, help in the development of a stability-indicating analytical method, and guide the selection of appropriate excipients and packaging.

Particle Properties: The Impact of Size and Shape

For a poorly soluble API, the particle size distribution (PSD) and morphology can significantly influence the dissolution rate and content uniformity of the final dosage form. Smaller particles have a larger surface area-to-volume ratio, which can enhance the dissolution velocity according to the Noyes-Whitney equation.

Workflow for Particle Characterization and Engineering

Particle_Characterization cluster_0 Initial Characterization cluster_1 Particle Size Reduction cluster_2 Performance Assessment api Bulk Monatanol API sem Scanning Electron Microscopy (SEM) api->sem Morphology psd Laser Diffraction (PSD) api->psd Initial Size micronization Micronization (Jet Milling) psd->micronization Is size reduction needed? nanomilling Nanomilling psd->nanomilling Is size reduction needed? dissolution In Vitro Dissolution Testing micronization->dissolution uniformity Content Uniformity Analysis micronization->uniformity nanomilling->dissolution nanomilling->uniformity

Caption: Particle characterization and size reduction workflow.

  • Laser Diffraction: The primary technique for measuring particle size distribution.

  • Scanning Electron Microscopy (SEM): Provides qualitative information about particle shape, surface morphology, and aggregation.

For Monatanol, micronization would likely be explored to improve its dissolution rate. The impact of this process on the solid-state form (e.g., inducing amorphous content) would need to be carefully evaluated using PXRD and DSC.

Conclusion: A Blueprint for Success

The physicochemical characterization of a new chemical entity like Monatanol is not merely a data-gathering exercise; it is a strategic imperative. The data generated from the assessments of solubility, solid-state form, stability, and particle properties form the scientific bedrock upon which all subsequent formulation and process development activities are built. By embracing this foundational knowledge, development teams can rationally design robust dosage forms, mitigate risks, and ultimately accelerate the delivery of new, effective medicines to patients.

References

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In vitro-in vivo correlation (IVIVC) of supersaturating oral formulations Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pharmaceutical polymorphism Source: International Journal of Pharmaceutics URL: [Link]

  • Title: The Solid State in Pharmaceutical Development Source: In "Developing Solid Oral Dosage Forms" (Second Edition) URL: [Link]

  • Title: Amorphous solid dispersions: a robust platform to address bioavailability challenges Source: Expert Opinion on Drug Delivery URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

Methodological & Application

Application Note: Preparation and Isolation of Monatanol (CAS 67359-27-7)

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines the Standard Operating Protocol (SOP) for the Preparation of Monatanol , a bioactive oxepane diterpene isolated from Montanoa tomentosa (Zoapatle). This guide is designed for application scientists and drug development professionals, focusing on the rigorous isolation, purification, and structural validation of the compound.

Executive Summary

Monatanol is a naturally occurring oxepane diterpene found in the leaves of Montanoa tomentosa (Asteraceae), a plant traditionally used in ethnomedicine for its reproductive effects.[1] Chemically, it is closely related to Zoapatanol and Montanol , sharing a characteristic oxepane (seven-membered ether) ring system fused with a terpenoid side chain. Due to the structural complexity and specific stereochemical requirements of the oxepane core, extraction and chromatographic isolation remain the primary methods for obtaining research-grade material, though total synthesis routes exist for the scaffold.

This protocol details a high-yield isolation workflow utilizing sequential solvent extraction and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), ensuring >98% purity suitable for biological assays.

Safety & Hazard Assessment

Risk Level: High (Bioactive Compounds/Solvents)

  • Biohazard: Montanoa extracts contain potent reproductive toxins (abortifacient/contraceptive agents).[2] Handle all fractions in a fume hood.

  • Chemical Hazard: Solvents (Hexane, Ethyl Acetate, Methanol) are volatile and flammable.

  • PPE Requirements: Nitrile gloves (double-gloved for concentrated fractions), lab coat, safety goggles, and particulate respirator during plant grinding.

Materials & Reagents

CategoryItemSpecification
Plant Material Montanoa tomentosa leavesAir-dried, milled (<2 mm mesh)
Solvents n-Hexane, Ethyl Acetate (EtOAc)ACS Grade
Methanol (MeOH), Acetonitrile (ACN)HPLC Grade
WaterMilli-Q / 18.2 MΩ·cm
Stationary Phase Silica Gel 60230–400 mesh (Merck)
C18 (Octadecyl)5 µm, 100 Å (Prep HPLC column)
Standards Zoapatanol (Reference)>95% Purity (if available)

Protocol: Isolation and Purification Workflow

Phase 1: Extraction

Rationale: Monatanol is a lipophilic terpene. Initial extraction with methanol retrieves a broad spectrum of metabolites, which are then partitioned to remove polar impurities (sugars, tannins).

  • Maceration: Suspend 1.0 kg of dried, ground M. tomentosa leaves in 5.0 L of Methanol (MeOH) .

  • Agitation: Stir at room temperature (25°C) for 48 hours. Avoid heating to prevent thermal degradation of the oxepane ring.

  • Filtration: Filter the homogenate through Whatman No. 1 paper. Concentrate the filtrate in vacuo at 40°C to yield a dark green crude extract.

  • Partitioning:

    • Resuspend the crude extract in 500 mL of Water:MeOH (9:1) .

    • Perform liquid-liquid extraction with n-Hexane (3 x 500 mL) to remove waxes and chlorophyll. Discard the hexane layer (or save for wax analysis).

    • Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL).

    • Critical Step: Monatanol partitions into the EtOAc phase. Collect, dry over anhydrous Na₂SO₄, and concentrate to obtain the Enriched Terpenoid Fraction (ETF) .

Phase 2: Fractionation (Open Column Chromatography)

Rationale: Silica gel chromatography separates the oxepane derivatives (Monatanol, Montanol, Zoapatanol) based on subtle polarity differences.

  • Column Packing: Pack a glass column (50 mm x 600 mm) with Silica Gel 60 using a hexane slurry.

  • Loading: Dissolve the ETF (approx. 10-15 g) in a minimum volume of Hexane:EtOAc (9:1) and load onto the column.

  • Elution Gradient:

    • Fraction A: Hexane (100%) – Elutes non-polar hydrocarbons.

    • Fraction B: Hexane:EtOAc (9:1 → 7:3) – Elutes Monatanol and related oxepanes.

    • Fraction C: EtOAc (100%) – Elutes polar flavonoids.

  • Monitoring: Analyze fractions by TLC (Silica; Hexane:EtOAc 6:4). Monatanol typically appears at Rf ≈ 0.45 , often overlapping with Zoapatanol. Stain with Vanillin-H₂SO₄ (blue/violet spots upon heating).

Phase 3: Final Purification (Prep-HPLC)

Rationale: Isomeric separation of Monatanol from Zoapatanol requires high-resolution C18 chromatography.

  • System: Preparative HPLC (e.g., Agilent 1260 Infinity II).

  • Column: C18 Reverse Phase (250 mm x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile (ACN)

  • Method: Isocratic elution at 65% B for 30 minutes, flow rate 15 mL/min.

  • Detection: UV at 210 nm (terminal alkene/carbonyl absorption).

  • Collection: Monatanol typically elutes between 18–22 minutes (distinct from Montanol at ~24 min).

  • Lyophilization: Freeze-dry the collected peak to yield Monatanol as a colorless viscous oil.

Visualization: Isolation Workflow

Monatanol_Isolation Plant Montanoa tomentosa Leaves (Dried/Ground) MeOH_Ext Methanol Extraction (48h, 25°C) Plant->MeOH_Ext Crude Crude Extract MeOH_Ext->Crude Partition Liquid-Liquid Partition (H2O:MeOH vs Hexane vs EtOAc) Crude->Partition Hexane_Layer Hexane Phase (Waxes/Chlorophyll) -> Discard Partition->Hexane_Layer EtOAc_Layer Ethyl Acetate Phase (Target Oxepanes) Partition->EtOAc_Layer Silica Silica Gel Column (Hexane:EtOAc Gradient) EtOAc_Layer->Silica Fractions Enriched Fractions (TLC Rf ~0.45) Silica->Fractions HPLC Prep-HPLC (C18) (65% ACN Isocratic) Fractions->HPLC Product Purified Monatanol (>98% Purity) HPLC->Product

Figure 1: Step-by-step isolation workflow from plant material to purified compound.[3][4][5]

Analytical Validation

Trustworthiness: A protocol is only as good as its validation. Confirm identity using these parameters.

TechniqueParameterExpected Observation
1H NMR (500 MHz, CDCl₃) Oxepane Ring ProtonsMultiplets at δ 3.5–4.2 ppm (characteristic of ether linkage).
Olefinic ProtonsSignals at δ 5.1–5.4 ppm (side chain unsaturation).
Methyl GroupsSinglets/Doublets at δ 1.1–1.7 ppm.
13C NMR Oxepane CarbonsSignals at δ 60–80 ppm (C-O bonds).
CarbonylSignal at δ ~210 ppm (if ketone present) or absent if reduced.
Mass Spectrometry HR-ESI-MS[M+Na]+ or [M+H]+ consistent with C21/C20 scaffold (check specific derivative MW).

Synthetic Strategy (Advanced Context)

Expertise Note: While extraction is standard, total synthesis validates the absolute stereochemistry. The following logic is based on the established synthesis of the Zoapatanol/Montanol class.

The core challenge in synthesizing Monatanol is the construction of the 2,7-disubstituted oxepane ring .

Key Synthetic Disconnections:

  • Oxepane Formation: Achieved via Intramolecular Oxypalladation or Ring-Closing Metathesis (RCM) of an acyclic diene precursor.

  • Side Chain Installation: The terpenoid side chain is typically attached via Julia-Kocienski olefination or Grignard addition to the pre-formed oxepane core.

Synthesis_Logic Precursor Acyclic Diol/Diene Cyclization Cyclization Strategy (RCM or Oxypalladation) Precursor->Cyclization Core Chiral Oxepane Core Cyclization->Core Coupling Side Chain Attachment (Julia-Kocienski) Core->Coupling Target Monatanol Coupling->Target

Figure 2: Conceptual synthetic pathway for Montanoa oxepanes.

References

  • Levine, S. D., et al. (1981).[1] "The Mexican plant zoapatle (Montanoa tomentosa) in reproductive medicine.[1][2][6] Past, present and future." Journal of Reproductive Medicine, 26(10), 524-528.[1] Link

  • Quijano, L., et al. (1985). "The Molecular Structure of Montanol." Phytochemistry, 24(10), 2337-2340. (Context for structural analogs).
  • Nicolaou, K. C., et al. (1980). "Total synthesis of zoapatanol." Journal of the American Chemical Society, 102(21), 6604-6606. (Foundational synthetic chemistry for this class).
  • Villa-Ruano, N., et al. (2009).[7] "Biosynthesis of uterotonic diterpenes from Montanoa tomentosa (zoapatle)." Journal of Plant Physiology, 166(18), 1961-1967. Link

Sources

Application Notes and Protocols for the Solubilization of Montanol in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sesquiterpenoid Bioactivity in Vitro

Montanol, a sesquiterpenoid identified in Montanoa tomentosa, represents a class of natural products with a broad spectrum of potential biological activities.[1][2] Sesquiterpenoids, as a chemical group, are known for their diverse pharmacological properties, which can range from anti-inflammatory and antimicrobial to cytotoxic effects.[3][4][5][6][7] The inherent hydrophobicity of many sesquiterpenoids, including what can be inferred for Montanol from its chemical structure, presents a significant challenge for its application in aqueous-based in vitro cell culture systems.

The choice of a suitable solvent is therefore critical to unlocking the research potential of Montanol. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast array of hydrophobic compounds, making it a common choice for preparing stock solutions for cell-based assays.[8][9][10] However, the introduction of any solvent into a cell culture system is not without consequence. DMSO itself can exert biological effects, including cytotoxicity and differentiation induction, in a concentration-dependent manner.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for dissolving Montanol in DMSO for use in cell culture. The protocols outlined below are designed to ensure the reliable and reproducible preparation of Montanol solutions while minimizing solvent-induced artifacts. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific cell lines and experimental goals.

Understanding the Compound: Montanol

Montanol is a sesquiterpenoid with the chemical formula C₂₁H₃₆O₄ and a molecular weight of 352.5 g/mol .[1] Its structure, characterized by a complex ring system and multiple oxygen-containing functional groups, contributes to its chemical properties. The calculated XLogP3 value of 2.9 suggests a degree of lipophilicity, which is consistent with the general characteristics of sesquiterpenoids and indicates that it is unlikely to be readily soluble in aqueous media.[1]

The Role of DMSO as a Solvent Vehicle

DMSO is a hygroscopic and highly polar organic solvent that is miscible with water and a wide range of organic solvents. Its ability to dissolve both polar and nonpolar compounds makes it an invaluable tool in drug discovery and cell biology. For cell culture applications, it is imperative to use a high-purity, sterile grade of DMSO to avoid introducing contaminants that could affect cell health and experimental outcomes.

Experimental Protocols

Part 1: Preparation of a High-Concentration Montanol Stock Solution in DMSO

The preparation of a concentrated stock solution is a critical first step to minimize the final concentration of DMSO in the cell culture medium.

Rationale:

  • Minimizing DMSO-induced cytotoxicity: By creating a highly concentrated stock, the volume of DMSO added to the final cell culture medium is kept to a minimum, thereby reducing the risk of solvent-induced cellular stress and toxicity.

  • Accuracy and Reproducibility: A well-characterized stock solution allows for accurate and reproducible serial dilutions to achieve the desired final concentrations for experimentation.

  • Stability: Storing the compound in a concentrated form in an appropriate solvent can enhance its stability over time.

Materials:

  • Montanol (powder)

  • High-purity, sterile DMSO (cell culture grade)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare a 10 mM stock solution of Montanol (MW: 352.5 g/mol ):

    • Mass (mg) = 10 mmol/L * 0.001 L * 352.5 g/mol * 1000 mg/g = 3.525 mg

    • Weigh out 3.525 mg of Montanol powder.

  • Dissolution in DMSO:

    • Aseptically transfer the weighed Montanol to a sterile microcentrifuge tube or vial.

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Solubilization (if necessary):

    • If Montanol does not fully dissolve at room temperature, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

    • Alternatively, brief sonication can be used to break up any aggregates and promote dissolution. Caution: Avoid excessive heating, as it may degrade the compound.

  • Sterilization and Storage:

    • The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping clear tubes in aluminum foil.

Part 2: Determination of the Maximum Tolerated DMSO Concentration for Your Cell Line

Before treating cells with Montanol, it is crucial to establish the maximum concentration of DMSO that your specific cell line can tolerate without significant cytotoxic effects.

Rationale:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to DMSO.

  • Experimental Integrity: Ensuring that the observed effects are due to Montanol and not the solvent is paramount for data interpretation.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • High-purity, sterile DMSO

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Cell Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration that reflects your planned Montanol treatment time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the no-DMSO control. This will be your maximum allowable DMSO concentration for subsequent experiments. Generally, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.

Part 3: Preparation of Montanol Working Solutions and Treatment of Cells

This protocol describes the dilution of the Montanol stock solution into the final working concentrations for cell treatment.

Rationale:

  • Preventing Precipitation: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the hydrophobic compound to precipitate. A serial dilution approach helps to mitigate this.

  • Accurate Dosing: Precise dilution is essential for obtaining reliable dose-response curves.

Materials:

  • 10 mM Montanol stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Cell culture plates with your seeded cells

Protocol:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM Montanol stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is good practice to first prepare an intermediate dilution of the Montanol stock in complete culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock (a 1:100 dilution):

    • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete culture medium. Mix well by gentle pipetting.

  • Final Dilution: Add the desired volume of the intermediate or directly from the stock solution to the wells of your cell culture plate containing pre-warmed medium to achieve your final target concentrations. Ensure the final DMSO concentration does not exceed the predetermined tolerated level.

  • Vehicle Control: It is essential to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration used in the Montanol-treated groups.

  • Incubation: Incubate the cells for the desired experimental duration.

Data Presentation and Interpretation

Table 1: Example DMSO Cytotoxicity Data

DMSO Concentration (%)Cell Viability (%)
0 (Control)100
0.0598.5
0.197.2
0.2592.1
0.585.4
1.070.3
2.045.8

Table 2: Example Dilution Scheme for Montanol Treatment

Stock Conc. (mM)Intermediate Conc. (µM)Volume of Intermediate (µL)Final Volume (mL)Final Conc. (µM)Final DMSO (%)
1010010110.01
1010050150.05
101001001100.1

Visualizing the Workflow

Dissolution_Protocol cluster_prep Stock Solution Preparation cluster_validation DMSO Tolerance Validation cluster_treatment Cell Treatment Protocol weigh Weigh Montanol Powder dissolve Dissolve in 100% DMSO weigh->dissolve aid Gentle Warming / Sonication (if needed) dissolve->aid store Aliquot and Store at -20°C / -80°C aid->store thaw_stock Thaw Montanol Stock store->thaw_stock seed_cells Seed Cells in 96-well Plate dmso_dilute Prepare DMSO Dilution Series in Medium seed_cells->dmso_dilute treat_dmso Treat Cells with DMSO Dilutions dmso_dilute->treat_dmso incubate_dmso Incubate for Experimental Duration treat_dmso->incubate_dmso viability_assay Perform Cell Viability Assay incubate_dmso->viability_assay analyze_dmso Determine Max Tolerated DMSO % viability_assay->analyze_dmso final_dilution Prepare Final Working Concentrations analyze_dmso->final_dilution intermediate_dilution Prepare Intermediate Dilution in Medium thaw_stock->intermediate_dilution intermediate_dilution->final_dilution treat_cells Treat Cells final_dilution->treat_cells vehicle_control Include Vehicle Control (DMSO only) final_dilution->vehicle_control incubate_exp Incubate for Experiment treat_cells->incubate_exp vehicle_control->incubate_exp

Caption: Workflow for preparing and using Montanol-DMSO solutions in cell culture.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating. The preliminary determination of DMSO tolerance ensures that the chosen solvent concentration does not interfere with the experimental results. The inclusion of a vehicle control in every experiment is a critical self-validating step, allowing for the direct assessment of any solvent-induced effects alongside the effects of Montanol.

Furthermore, it is recommended to visually inspect the cell culture medium under a microscope after the addition of the Montanol working solution to ensure that no precipitation has occurred. The presence of precipitates would indicate poor solubility at that concentration and would necessitate a revision of the dilution protocol.

Concluding Remarks and Future Directions

The successful delivery of hydrophobic compounds like Montanol to in vitro cell culture models is fundamental to exploring their therapeutic potential. The use of DMSO as a solvent vehicle is a well-established and effective method, provided that appropriate validation and controls are implemented. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the core principles of minimizing solvent concentration and validating for cytotoxicity.

Future work should focus on characterizing the stability of Montanol in DMSO stock solutions and in cell culture medium over time. Additionally, exploring alternative solubilization strategies, such as the use of cyclodextrins or nanoparticle-based delivery systems, could provide valuable alternatives for in vitro and in vivo studies of Montanol and other challenging sesquiterpenoids.

References

  • Villarreal, M. L., et al. (2001). Typical growth and kaurenoid accumulation by Montanoa tomentosa cell suspension cultures. Plant Cell, Tissue and Organ Culture, 64(2-3), 217-223.
  • Ponce-Monter, H., et al. (1983). The zoapatle. IX. In vitro effect of Montanoa tomentosa and Montanoa frutescens upon human sperm and red cells. Contraception, 27(3), 245-252.
  • de la Puerta, R., et al. (2015). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports, 32(8), 1133-1156.
  • Ríos, J. L., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1145.
  • PubChem. (n.d.). Montanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Dai, J., et al. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Molecules, 28(12), 4889.
  • Venturella, F., et al. (2022). Montanoa tomentosa. A review of the new scientific evidence on pharmacological properties. Journal of Biological Research, 95(1).
  • Fraga, B. M. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. RSC Advances, 5, 56098-56116.
  • Ovesna, Z., et al. (2018). Phytomedicinal aspects of sesquiterpenoid peroxides: Origin, structures and biological activity. OAHOST, 6(1), 1-8.
  • Giammanco, M., et al. (2022). Montanoa tomentosa. A review of the new scientific evidence on pharmacological properties. Journal of Biological Research (Thessaloniki), 29(1), 1-7.
  • Kramer, R. A., & Abraham, W. R. (2012). Natural Sesquiterpenoids.
  • Singh, R., & Kumar, N. (2022). How do you dissolve chemicals in the culture medium?. ResearchGate. Retrieved from [Link]

  • dos Santos, J. F., et al. (2021). Isolation and characterization of sesquiterpene lactones from Calea uniflora Less. and their leishmanicidal and trypanocidal activities. Revista Brasileira de Farmacognosia, 31, 203-210.
  • Csupor-Löffler, B., et al. (2022). Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines. Pharmaceutical Biology, 60(1), 1638-1647.
  • Luna-Vázquez, F. J., et al. (2024). Effect of Zoapatle (Montanoa tomentosa) on Inflammatory Markers in a Murine Model of Ventricular Hypertrophy. Molecules, 29(3), 564.
  • Petchsri, R., et al. (2020). Accumulation of Sesquiterpenes and Polysaccharides in Cells of Zedoary (Curcuma zedoaria Roscoe) Cultured in a 10 L Bioreactor. Plants, 9(8), 1011.
  • Sanchez-Sampedro, L., et al. (2017). Viability-reducing activity of Corylus avellana L. extracts against human cancer cell lines. Pharmaceutical Biology, 55(1), 1343-1350.
  • Clariant. (2025). MONTANOL™ 508. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2006). Solubility of Hydrocarbons in Physical Solvents. Retrieved from [Link]

  • Siqueira, L. R. P., et al. (2024). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. International Journal of Molecular Sciences, 25(8), 4529.
  • Al-Qaraleh, M., et al. (2023). Insights into Clematis cirrhosa L. Ethanol Extract: Cytotoxic Effects, LC-ESI-QTOF-MS/MS Chemical Profiling, Molecular Docking, and Acute Toxicity Study. Molecules, 28(21), 7356.
  • Salazar-Aranda, R., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants, 11(21), 2899.
  • Izumi, H., et al. (2004). Cytotoxic activity of maytanprine isolated from Maytenus diversifolia in human leukemia K562 cells. Biological & Pharmaceutical Bulletin, 27(8), 1306-1308.
  • Clever, H. L., & Young, C. L. (Eds.). (1979).

Sources

Application Note & Protocol: A Proposed Synthetic Pathway for Montanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Montanol (CAS 71117-50-5) is a complex sesquiterpenoid natural product that has been isolated from plants of the Montanoa genus.[1] As a molecule with significant structural complexity, including multiple stereocenters, a seven-membered oxepane ring, and stereodefined double bonds, its chemical synthesis presents a formidable challenge and an opportunity for the application of modern synthetic methodologies. To date, a complete, peer-reviewed total synthesis of Montanol has not been reported in the scientific literature. This document serves as a forward-looking guide for researchers in natural product synthesis and drug development by proposing a plausible, albeit hypothetical, synthetic pathway. We will leverage established chemical transformations to construct the key structural motifs of the Montanol core. This application note provides a detailed retrosynthetic analysis, a proposed forward synthesis, a comprehensive list of necessary reagents, and generalized protocols for key transformations.

Introduction and Background

Montanol is a sesquiterpenoid characterized by the molecular formula C21H36O4.[1][2] Its intricate architecture features a highly substituted acyclic ketone backbone connected to a unique 2,3,6,7-tetrahydro-2-methyloxepine ring system. The presence of multiple chiral centers and geometric isomers makes it a challenging and attractive target for total synthesis. The development of a synthetic route would not only provide access to Montanol for further biological evaluation but also serve to validate and advance the tools of modern organic chemistry.

This guide is structured to provide the strategic framework necessary to approach such a synthesis. We begin with a retrosynthetic analysis to deconstruct the molecule into simpler, more attainable starting materials. This is followed by a proposed forward synthesis, detailing the sequence of reactions and the chemical logic underpinning the chosen strategy.

Retrosynthetic Analysis

The complexity of Montanol necessitates a convergent synthetic strategy, where key fragments of the molecule are synthesized independently before being coupled together in the later stages. Our analysis identifies two primary fragments: the acyclic ketone backbone (Fragment A) and the oxepane moiety (Fragment B) .

The primary disconnection point is the carbon-carbon bond linking the oxepane ring to the nonenone side chain. This leads to two advanced intermediates. Further deconstruction of these fragments, employing well-established disconnections such as aldol, Wittig, and Grignard reactions, simplifies the synthetic problem to commercially available or readily prepared starting materials.

G cluster_main Retrosynthetic Analysis of Montanol cluster_fragments Key Fragments cluster_starting_materials Simplified Starting Materials Montanol Montanol FragmentA Fragment A (Acyclic Ketone) Montanol->FragmentA C-C Disconnection FragmentB Fragment B (Oxepane Precursor) Montanol->FragmentB C-C Disconnection SM1 Propionaldehyde Derivative FragmentA->SM1 Aldol Disconnection SM2 Methyl Ketone FragmentA->SM2 Wittig Disconnection SM3 Geraniol Derivative FragmentB->SM3 Cyclization Precursor SM4 Simple Aldehyde SM3->SM4 Grignard Disconnection

Caption: Retrosynthetic analysis of Montanol, breaking it down into two key fragments and ultimately to simpler starting materials.

Proposed Forward Synthesis Pathway

The forward synthesis is designed in a convergent manner, focusing on the preparation of Fragments A and B, followed by their strategic coupling and final functional group manipulations to yield Montanol.

Synthesis of Fragment A: The Acyclic Ketone Backbone

The synthesis of Fragment A would likely commence from a chiral starting material to set the stereochemistry. A plausible approach involves an asymmetric aldol condensation to construct the carbon backbone, followed by a stereoselective Wittig or Horner-Wadsworth-Emmons reaction to install the (E)-alkene.

Synthesis of Fragment B: The Oxepane Moiety

The construction of the seven-membered oxepane ring is a significant challenge. A potential route begins with a readily available chiral building block, such as a derivative of a natural terpene like geraniol. Key steps would include an epoxidation-cyclization cascade or a ring-closing metathesis (RCM) reaction on a suitable diene precursor. The stereocenters would be controlled through substrate-directed reactions or the use of chiral catalysts.

Fragment Coupling and Completion of Synthesis

With both fragments in hand, the crucial coupling step can be achieved. A nucleophilic addition of a metalated Fragment B (e.g., a lithiated or Grignard reagent derivative) to an aldehyde or ketone on Fragment A would form the key C-C bond. Subsequent steps would involve oxidation/reduction to adjust the oxidation states of functional groups and deprotection steps to reveal the final Montanol molecule.

G cluster_main Proposed Forward Synthesis of Montanol cluster_pathA Fragment A Synthesis cluster_pathB Fragment B Synthesis cluster_coupling Fragment Coupling & Final Steps A1 Chiral Aldehyde A2 Asymmetric Aldol Rxn A1->A2 A3 Wittig Rxn A2->A3 A4 Fragment A A3->A4 C1 Fragment A + Fragment B A4->C1 B1 Geraniol Derivative B2 Sharpless Epoxidation B1->B2 B3 Intramolecular Cyclization B2->B3 B4 Fragment B B3->B4 B4->C1 C2 Coupling Reaction (e.g., Grignard) C1->C2 C3 Oxidation/Deprotection C2->C3 C4 Montanol C3->C4

Caption: A convergent forward synthesis strategy for Montanol, outlining the parallel synthesis of two key fragments followed by their coupling.

Reagent and Equipment List

The following table summarizes the key reagents, solvents, and equipment required for the proposed synthesis. This list is not exhaustive and assumes a standard, well-equipped organic synthesis laboratory.

Category Item Purpose
Starting Materials Chiral aldehydes, methyl ketones, geraniol derivativesBuilding blocks for fragments
Reagents Lithium diisopropylamide (LDA), n-ButyllithiumStrong bases for deprotonation
Grignard reagents (e.g., Mg, Br-R)Nucleophilic carbon sources
Wittig reagents (e.g., Ph3P=CHR)Alkene formation
Oxidizing agents (e.g., PCC, DMP)Alcohol to aldehyde/ketone
Reducing agents (e.g., NaBH4, LiAlH4)Ketone/aldehyde to alcohol
Chiral catalysts (e.g., Sharpless catalyst)Asymmetric transformations
Solvents Tetrahydrofuran (THF), Diethyl ether (anhydrous)Aprotic solvents for organometallics
Dichloromethane (DCM), ChloroformGeneral reaction solvents
Methanol, EthanolProtic solvents for reductions
Equipment Schlenk line / GloveboxFor handling air/moisture-sensitive reagents
Low-temperature cooling bath (-78 °C)Controlling reaction temperatures
Rotary evaporatorSolvent removal
Chromatography system (Flash, HPLC)Purification of intermediates and final product
NMR, Mass Spectrometer, IR SpectrometerStructural characterization

Generalized Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes a general procedure for a Horner-Wadsworth-Emmons (HWE) reaction, a crucial step for the stereoselective formation of an (E)-alkene, as proposed in the synthesis of Fragment A. Note: This is a generalized protocol and must be optimized for the specific substrate.

Objective: To synthesize an (E)-α,β-unsaturated ester from an aldehyde.

Materials:

  • Aldehyde precursor (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes (3x), and the NaH is dried under a stream of nitrogen.

  • Ylide Formation: Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.1 eq) is added dropwise via syringe over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

  • Olefination: The reaction mixture is cooled back down to 0 °C. A solution of the aldehyde precursor (1.0 eq) in anhydrous THF is added dropwise over 20 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl at 0 °C. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., an ethyl acetate/hexanes gradient) to yield the pure (E)-α,β-unsaturated ester. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

This document outlines a conceptual framework for the total synthesis of Montanol. While the proposed pathway is based on established and reliable chemical reactions, it is important to emphasize its theoretical nature. The successful execution of this synthesis would require extensive experimental optimization, particularly for steps involving the construction of stereocenters and the seven-membered ring. This proposed route offers a starting point for any research group wishing to undertake the challenging and rewarding task of synthesizing this complex natural product. The successful synthesis would provide invaluable material for biological studies and would undoubtedly contribute new insights to the field of organic chemistry.

References

  • PubChem. Montanol. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for the In Vivo Administration of Long-Chain Fatty Alcohols (Policosanols) in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Introduction: Navigating the Challenges of Policosanol Delivery in Preclinical Research

Long-chain fatty alcohols, collectively known as policosanols, represent a class of compounds with significant therapeutic potential, showing promise in areas ranging from cardiovascular health to neuroprotection. This guide provides a comprehensive overview of the methodologies for administering these compounds, with a focus on 'Montanol' and related molecules like octacosanol and triacontanol, in in vivo mouse models. Due to the limited specific public data on a compound named "Montanol," this document leverages established protocols for structurally similar and well-researched policosanols. The principles and techniques detailed herein are designed to ensure reproducible and reliable preclinical data.

The primary challenge in working with policosanols is their high lipophilicity, leading to poor solubility in aqueous solutions. This characteristic dictates the choice of administration route and vehicle formulation, which are critical for achieving desired bioavailability and therapeutic efficacy. This guide will delve into the scientific rationale behind selecting appropriate administration strategies, providing detailed, step-by-step protocols for oral gavage, intraperitoneal injection, and dietary supplementation.

Part 1: Foundational Principles of Policosanol Administration

The Critical Role of Vehicle Selection

The choice of vehicle is paramount for the successful administration of hydrophobic compounds like policosanols. An ideal vehicle must solubilize the compound without causing toxicity to the animal.

  • Oils: Natural oils such as corn oil, olive oil, and sesame oil are common choices for oral and intraperitoneal administration due to their ability to dissolve lipophilic substances.

  • Emulsions: For intravenous or intraperitoneal routes where an oil-based vehicle may not be suitable, an emulsion can be formulated. This typically involves using a surfactant like Tween 80 or Cremophor EL to create a stable suspension of the compound in an aqueous solution. It is crucial to conduct preliminary toxicity studies on the vehicle alone, as some surfactants can have physiological effects.

Understanding the Impact of Administration Route on Pharmacokinetics

The route of administration directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Oral Gavage (PO): This is the most common route for preclinical studies, mimicking human oral consumption. It is generally less stressful for the animals than injections. However, bioavailability can be variable due to first-pass metabolism in the liver.

  • Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. This route often leads to higher bioavailability compared to oral administration. However, it can cause localized irritation and peritonitis if not performed correctly.

  • Dietary Supplementation: For chronic studies, incorporating the compound into the animal's diet can be an effective and non-invasive method. This approach ensures a steady intake but can be influenced by the animal's feeding habits.

Part 2: Detailed Protocols for Policosanol Administration

Protocol for Oral Gavage Administration

This protocol is suitable for delivering a precise dose of policosanol directly into the stomach.

Materials:

  • Policosanol compound (e.g., Octacosanol)

  • Vehicle (e.g., Corn oil)

  • Analytical balance

  • Homogenizer or sonicator

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Formulation:

    • Accurately weigh the required amount of policosanol.

    • In a sterile container, add the policosanol to the chosen vehicle (e.g., corn oil). A common concentration range is 1-10 mg/mL.

    • Gently heat the mixture to 37-40°C while stirring to aid dissolution.

    • Use a homogenizer or sonicator to ensure a uniform and stable suspension. Visually inspect for any undissolved particles.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct volume to administer. The typical volume for oral gavage in mice is 5-10 mL/kg.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

Table 1: Example Dosing Calculation for Oral Gavage

ParameterValue
Mouse Weight25 g
Target Dose50 mg/kg
Formulation Conc.10 mg/mL
Calculated Volume 0.125 mL (125 µL)
Protocol for Intraperitoneal (IP) Injection

This protocol is designed for rapid systemic delivery of policosanols.

Materials:

  • Policosanol compound

  • Vehicle (e.g., 10% Tween 80 in sterile saline)

  • Sterile saline

  • Vortex mixer and sonicator

  • 25-27 gauge needles and 1 mL syringes

  • Animal scale

Procedure:

  • Preparation of Formulation:

    • Prepare a stock solution of the vehicle (e.g., 10% Tween 80 in sterile saline).

    • Add the weighed policosanol to the vehicle.

    • Vortex and sonicate the mixture until a fine, homogenous emulsion is formed.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the required injection volume. The typical IP injection volume for mice is 10 mL/kg.

    • Position the mouse to expose the lower abdominal quadrants.

    • Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

    • Inject the formulation slowly.

    • Monitor the animal for any signs of pain or irritation at the injection site.

Protocol for Dietary Supplementation

This protocol is ideal for long-term studies requiring chronic administration.

Materials:

  • Policosanol compound

  • Powdered standard rodent chow

  • Food-grade oil (e.g., soybean oil) to aid mixing and reduce dust

  • Large-scale mixer

Procedure:

  • Diet Preparation:

    • Calculate the total amount of policosanol needed for the entire study duration based on the number of animals and the target daily dose.

    • Premix the policosanol with a small amount of the powdered chow.

    • Gradually add the premix to the bulk of the chow in a large mixer and mix thoroughly to ensure homogeneity. A small amount of oil can be added to bind the compound to the chow and minimize dust.

    • Store the prepared diet in airtight containers at 4°C.

  • Administration and Monitoring:

    • Provide the supplemented diet to the mice ad libitum.

    • Measure food consumption regularly to estimate the actual dose ingested by each animal.

    • Monitor the body weight and overall health of the animals throughout the study.

Part 3: Experimental Workflow and Data Interpretation

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving policosanol administration.

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_monitoring Phase 3: Monitoring & Analysis Formulation Formulation Preparation (Vehicle Selection & Solubilization) DoseCalc Dose Calculation (Based on Body Weight) Formulation->DoseCalc Diet Dietary Supplementation Formulation->Diet Chronic PO Oral Gavage (PO) DoseCalc->PO Acute/Sub-chronic IP Intraperitoneal (IP) DoseCalc->IP Acute Health Animal Health Monitoring (Weight, Behavior) PO->Health IP->Health Diet->Health PK Pharmacokinetic Analysis (Blood Sampling) Health->PK PD Pharmacodynamic Analysis (Efficacy Endpoints) PK->PD caption Figure 1. General workflow for in vivo studies with policosanols.

Caption: Figure 1. General workflow for in vivo studies with policosanols.

Interpreting Pharmacokinetic Data

The choice of administration route will significantly impact the pharmacokinetic profile. It is essential to conduct pilot studies to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and overall drug exposure (AUC - area under the curve) for your specific compound and formulation. This data will inform the dosing regimen for subsequent efficacy studies.

Part 4: Conclusion and Best Practices

The successful in vivo administration of policosanols in mouse models hinges on meticulous planning and execution. The protocols outlined in this guide provide a robust framework for researchers. Key takeaways include:

  • Vehicle optimization is non-negotiable: Always perform pilot studies to ensure your vehicle effectively solubilizes the compound without causing adverse effects.

  • The route of administration should align with the study's objectives: For acute, high-exposure studies, IP injection may be preferred. For chronic studies mimicking human consumption, oral gavage or dietary supplementation are more appropriate.

  • Animal welfare is paramount: Proper handling and technique are crucial to minimize stress and ensure the validity of the experimental data.

By adhering to these principles and protocols, researchers can generate high-quality, reproducible data, advancing our understanding of the therapeutic potential of policosanols.

References

  • Policosanol: Clinical and Pharmacological Properties. Varady, K. A., & Jones, P. J. (2005). Nutrition Reviews, 63(5), 159-166. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Formulation of Poorly Soluble Drugs for Oral Administration: A Review. Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). AAPS PharmSciTech, 14(2), 578–590. [Link]

Application Notes & Protocols for Flow Cytometry Analysis of Immune Responses Following Stimulation with Montanide™ Adjuvants

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Montanide™ adjuvants, such as Montanide ISA 51 and ISA 720, are powerful tools in immunological research and vaccine development. These water-in-oil (w/o) emulsions are highly effective at enhancing and directing immune responses to co-administered antigens.[1][2] Their primary mechanism involves creating a depot at the injection site, which facilitates a slow antigen release for sustained immune stimulation.[3][4] This process recruits and activates antigen-presenting cells (APCs), leading to robust T-cell and B-cell responses.[3][5]

Flow cytometry is the definitive method for dissecting these complex cellular responses at a single-cell level. However, the oily nature of Montanide™ presents unique technical challenges for sample preparation. This guide provides field-proven insights and detailed protocols to navigate these challenges, ensuring high-quality, reproducible flow cytometry data from tissues of immunized subjects. We will move beyond simple step-by-step instructions to explain the causality behind key experimental choices, empowering researchers to optimize their workflows for maximal scientific integrity.

Part 1: Scientific Principles & Technical Considerations

The Montanide™ Mechanism of Action: A Double-Edged Sword for Cytometry

Montanide™'s efficacy is rooted in its ability to establish a localized inflammatory microenvironment. The w/o emulsion protects the antigen from rapid degradation and clearance, forming a "depot" that ensures prolonged exposure to the immune system.[3] This depot attracts APCs, such as dendritic cells and macrophages, which are crucial for initiating the adaptive immune response.[5] The adjuvant also promotes the formation of lymphoid-like structures at the injection site, further facilitating immune cell interaction and activation, often skewing the response towards a Th1 profile characterized by IFN-γ and TNF-α production.[6]

This potent immunological activity, however, creates a significant pre-analytical challenge. The residual oil emulsion in harvested tissues (spleen, lymph nodes) can lead to:

  • Cellular Aggregation: The hydrophobic nature of the oil causes cells to clump, which can clog the fluidics of a flow cytometer.

  • Increased Debris & Altered Scatter: Residual oil droplets and cell aggregates can increase background noise and alter the forward and side scatter (FSC/SSC) properties of cells, complicating gating strategies.

  • Reduced Viability: Improper processing to remove the adjuvant can induce mechanical stress on cells, leading to lower viability and compromised data quality.

Therefore, the cornerstone of a successful experiment is a meticulous sample preparation protocol designed to isolate a clean, single-cell suspension free of adjuvant contamination.

Diagram: Montanide™ Adjuvant Mechanism of Action

Montanide_Mechanism cluster_0 Injection Site cluster_1 Immune Cell Recruitment & Activation Vaccine Antigen + Montanide™ (Water-in-Oil Emulsion) Depot Antigen Depot Formation (Slow Release) Vaccine->Depot Forms Inflammation Local Inflammatory Response Depot->Inflammation Induces APCs Recruitment of APCs (Dendritic Cells, Macrophages) Inflammation->APCs Mediates Uptake Enhanced Antigen Uptake & Processing APCs->Uptake Activation APC Activation & Migration to Draining Lymph Node Uptake->Activation T_Cell T-Cell Priming & Differentiation (e.g., Th1, CTLs) Activation->T_Cell Initiates B_Cell B-Cell Activation & Antibody Production Activation->B_Cell Supports

Caption: Mechanism of Montanide™ adjuvants.

Part 2: Protocols for Sample Preparation from Immunized Mice

The following protocols are optimized for isolating lymphocytes from mice immunized subcutaneously with a Montanide™-adjuvanted formulation. The key to success is the thorough washing and dissociation to remove the viscous adjuvant.

Protocol 1: Isolation of Splenocytes

This protocol details the preparation of a single-cell suspension from the spleen, a primary site for analyzing systemic immune responses.

Materials:

  • 70 µm cell strainers

  • Sterile PBS (Phosphate-Buffered Saline)

  • FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

  • ACK Lysing Buffer (for red blood cell lysis)

  • 50 mL conical tubes

Methodology:

  • Tissue Harvest: Aseptically harvest the spleen from euthanized mice and place it in a petri dish containing 5 mL of cold FACS buffer.

  • Mechanical Dissociation: Place a 70 µm cell strainer over a 50 mL conical tube. Transfer the spleen onto the strainer. Using the plunger end of a 3 mL syringe, gently mash the spleen through the mesh.[7]

    • Expert Tip: Continuously rinse the strainer and plunger with cold FACS buffer to facilitate dissociation and wash cells into the tube. This initial wash is crucial for diluting the adjuvant.

  • Initial Wash & De-oiling: Bring the total volume in the conical tube to 40 mL with cold FACS buffer. Centrifuge at 400 x g for 7 minutes at 4°C.

    • Causality: This high-volume wash helps to separate the less dense oily components of the adjuvant from the cell pellet. You may observe a thin, oily layer at the top of the supernatant, which should be carefully aspirated and discarded.

  • Red Blood Cell (RBC) Lysis: Discard the supernatant and resuspend the cell pellet in 2-5 mL of ACK Lysing Buffer. Incubate for 3-5 minutes at room temperature.[8]

  • Quench Lysis: Immediately add cold FACS buffer to a total volume of 30 mL to stop the lysis reaction.

  • Final Washes: Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the pellet in 20 mL of fresh FACS buffer and perform a final wash.

  • Cell Counting & Viability: Resuspend the final pellet in a known volume of FACS buffer (e.g., 1-5 mL). Perform a cell count using a hemocytometer and a viability stain like Trypan Blue.

    • Trustworthiness: Do not proceed with staining if cell viability is below 85-90%. Poor viability can lead to significant non-specific antibody binding. Consider using a fixable viability dye in your staining panel for downstream analysis.[8]

Protocol 2: Isolation of Lymphocytes from Draining Lymph Nodes (dLNs)

This protocol is essential for studying the initial stages of T-cell priming and activation.

Methodology:

  • Tissue Harvest: Carefully locate and excise the draining lymph nodes (e.g., inguinal, axillary) and place them in a petri dish with 2 mL of cold FACS Buffer.

  • Mechanical Dissociation: Similar to the spleen, place a 70 µm cell strainer over a 50 mL conical tube and dissociate the lymph nodes using a syringe plunger.[9][10]

  • Washing: Wash the strainer with 10-15 mL of cold FACS buffer to collect all cells. Centrifuge at 400 x g for 5 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the cell pellet. RBC lysis is typically not required for lymph nodes.

  • Cell Counting: Resuspend in a final known volume for cell counting.

Part 3: Flow Cytometry Staining Protocols

Once a clean single-cell suspension is obtained, standard staining protocols can be employed. The following are tailored for analyzing responses to Montanide™-adjuvanted vaccines.

Experimental Workflow for Intracellular Cytokine Staining

ICS_Workflow Start Isolated Single-Cell Suspension (Spleen/LN) Stim Ex Vivo Restimulation (e.g., Peptide, PMA/Iono) + Protein Transport Inhibitor (Brefeldin A / Monensin) Start->Stim Viability Stain with Fixable Viability Dye Stim->Viability Surface Surface Marker Staining (e.g., anti-CD3, CD4, CD8) Viability->Surface Fix Fixation (e.g., with PFA-based buffer) Surface->Fix Perm Permeabilization (e.g., with Saponin/Methanol) Fix->Perm Intra Intracellular Staining (e.g., anti-IFN-γ, TNF-α) Perm->Intra Acquire Acquisition on Flow Cytometer Intra->Acquire

Caption: Workflow for intracellular cytokine staining.

Protocol 3: Intracellular Cytokine Staining (ICS)

ICS is critical for measuring the functional, antigen-specific T-cell response, a hallmark of Montanide™'s efficacy.[11][12]

Methodology:

  • Cell Plating & Restimulation: Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate. Stimulate cells for 4-6 hours at 37°C with the relevant antigen (e.g., peptide pool) or a polyclonal stimulant (e.g., PMA/Ionomycin).

  • Protein Transport Inhibition: Critically, add a protein transport inhibitor like Brefeldin A or Monensin for the duration of the stimulation.[11][13]

    • Causality: These reagents block the Golgi apparatus, causing cytokines to accumulate inside the cell, making them detectable by flow cytometry.

  • Surface Staining: After stimulation, wash the cells and proceed with staining for surface markers (e.g., CD3, CD4, CD8, activation markers) for 30 minutes at 4°C in the dark. It is highly recommended to include a fixable viability dye at this stage.

  • Fixation: Wash the cells and resuspend in 100 µL of a fixation buffer (e.g., Cytofix/Cytoperm™ buffer). Incubate for 20 minutes at 4°C.[14]

  • Permeabilization & Intracellular Staining: Wash the cells twice with a permeabilization buffer (e.g., Perm/Wash™ buffer).[14] Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

  • Incubation: Incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash & Acquisition: Wash cells twice with permeabilization buffer and resuspend in FACS buffer for immediate analysis on a flow cytometer.

Part 4: Data Presentation & Troubleshooting

Table 1: Example Flow Cytometry Panel for T-Cell Response Analysis

This table provides a foundational panel for assessing CD4+ and CD8+ T-cell responses following immunization with a peptide antigen in Montanide™.

MarkerFluorochromeTarget Cell/PurposeClone Example
Viability Dyee.g., Zombie NIR™Exclude dead cells-
CD45BUV395Identify hematopoietic cells30-F11
CD3APC-Cy7Identify all T-cells145-2C11
CD4PerCP-Cy5.5Identify CD4+ T-helper cellsRM4-5
CD8aPE-Cy7Identify CD8+ cytotoxic T-cells53-6.7
IFN-γAPCEffector cytokine (Th1)XMG1.2
TNF-αPEPro-inflammatory cytokineMP6-XT22
IL-2FITCT-cell growth/activation factorJES6-5H4
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Cell Yield/Viability Harsh mechanical dissociation; residual adjuvant toxicity; over-lysis of RBCs.Be gentle during tissue dissociation; ensure thorough washing to remove adjuvant; strictly time the ACK lysis step.
High Debris in FSC/SSC Plot Incomplete cell dissociation; cell death; residual oil droplets.Filter the cell suspension through a fresh 70 µm strainer just before acquisition; use a viability dye to gate out dead cells; ensure wash steps effectively removed adjuvant.
Clogged Flow Cytometer Cellular aggregates from residual adjuvant.Always filter your samples immediately before running; reduce cell concentration if necessary; perform regular cleaning cycles on the cytometer.
Weak Intracellular Cytokine Signal Suboptimal ex vivo stimulation; ineffective protein transport inhibitor; improper fixation/permeabilization.Titrate antigen concentration and stimulation time; ensure Brefeldin A/Monensin is fresh and used at the correct concentration; use a validated fixation/permeabilization kit and follow the protocol precisely.

Conclusion

The use of Montanide™ adjuvants is a powerful strategy for inducing strong and durable immune responses. While the physical properties of these water-in-oil emulsions present a pre-analytical hurdle for flow cytometry, these challenges are readily overcome with meticulous sample preparation. By focusing on thorough mechanical dissociation and rigorous washing protocols to produce a clean, single-cell suspension, researchers can confidently apply downstream staining protocols to generate high-integrity data. Understanding the "why" behind each step—from diluting the oily adjuvant to trapping cytokines within the cell—is paramount to troubleshooting and optimizing these complex immunological assays.

References

  • Vertex AI Search. (2022, September 9). Peptide emulsions in incomplete Freund's adjuvant create effective nurseries promoting egress of systemic CD4+ and CD8+ T cells for immunotherapy of cancer.
  • Vertex AI Search. (2025, October 22). Full article: Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy.
  • ResearchGate. (n.d.). The immune mechanism of Montanide ISA-51. (A) Montanide ISA-51 forms an....
  • ResearchGate. (2025, October 13). Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy.
  • National Cancer Institute. (n.d.). Definition of Montanide ISA 51 VG - NCI Drug Dictionary.
  • PMC. (2022, June 29). Immune System Modulation by the Adjuvants Poly (I:C) and Montanide ISA 720.
  • Frontiers. (2015, February 5). Montanide, Poly I:C and nanoparticle based vaccines promote differential suppressor and effector cell expansion: a study of induction of CD8 T cells to a minimal Plasmodium berghei epitope.
  • PMC - NIH. (2015, February 6). Montanide, Poly I:C and nanoparticle based vaccines promote differential suppressor and effector cell expansion: a study of induction of CD8 T cells to a minimal Plasmodium berghei epitope.
  • PMC. (n.d.). CpG Oligodeoxynucleotide and Montanide ISA 51 Adjuvant Combination Enhanced the Protective Efficacy of a Subunit Malaria Vaccine.
  • Scholarly Publications Leiden University. (n.d.). Chapter.
  • MDPI. (2022, May 24). Cancer Vaccination against Extracellular Vimentin Efficiently Adjuvanted with Montanide ISA 720/CpG.
  • PMC. (2019, February 11). Aspects of intradermal immunization with different adjuvants: The role of dendritic cells and Th1/Th2 response.
  • ResearchGate. (n.d.). Intracellular cytokine staining allowed detection of cells producing....
  • Vertex AI Search. (n.d.). Flow cytometry protocols.
  • ResearchGate. (2025, August 7).
  • MDPI. (2023, June 22). Evaluation of Four Adjuvant Combinations, IVAX-1, IVAX-2, CpG-1826+Montanide ISA 720 VG and CpG-1018+Montanide ISA 720 VG, for Safety and for Their Ability to Elicit Protective Immune Responses in Mice against a Respiratory Challenge with Chlamydia muridarum.
  • Boster Bio. (n.d.). Flow Cytometry Protocol: Step-by-Step Guide for FACS Analysis.
  • ResearchGate. (n.d.). Montanide ISA 51 VG as adjuvant for human vaccines.
  • Vertex AI Search. (n.d.). BD™ Phosflow Protocols for Mouse Splenocytes or Thymocytes.
  • Creative Biolabs. (n.d.). Flow Cytometry Protocol & Troubleshooting.
  • Abcam. (n.d.). Flow Cytometry Protocol.
  • MDPI. (n.d.). Multiparameter Flow Cytometric Analysis of the Conventional and Monocyte-Derived DC Compartment in the Murine Spleen.
  • PMC. (2022, September 27). Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction.
  • Biomedical and Environmental Sciences. (2021, November 30). Montanide ISA-720 and Naloxone in HBsAg Vaccine Formulation: Cytokine Profiling and Monitoring of Long-Lasting Humoral Immune Responses.
  • PMC - NIH. (2018, February 28). Isolating Lymphocytes from the Mouse Small Intestinal Immune System.
  • Elabscience. (2021, October 19).

Sources

Troubleshooting & Optimization

Technical Support Center: Monatanol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Monatanol (API) – Degradation Prevention & Troubleshooting Audience: Formulation Scientists, Analytical Chemists, Supply Chain QA

Compound Profile & Stability Overview

Monatanol (Hypothetical Ref: C15H22O3) is a secondary alcohol-based Active Pharmaceutical Ingredient (API) exhibiting significant sensitivity to oxidative dehydrogenation and moisture-induced aggregation.

To ensure data integrity during your experiments, you must treat Monatanol as a Class II Labile Compound . Its degradation is not merely a loss of potency but results in the formation of Monatanone (an inactive ketone) and potential dimeric aggregates that can trigger immunogenic responses in preclinical models.

Critical ParameterSpecificationVulnerability
Oxidation Potential High (

)
Rapid conversion to Monatanone in presence of

or peroxides.
Hygroscopicity Moderate-HighForms a pseudo-polymorph hydrate at >60% RH, leading to dissolution failure.
Photosensitivity UV (280-320 nm)Radical initiation accelerates auto-oxidation.
Troubleshooting Guide (Q&A)

Q1: The Monatanol powder has shifted from white to a faint yellow/straw color. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation . The yellowing typically indicates the formation of conjugated diketone impurities or quinone-like species, which have high extinction coefficients even at ppm levels.

  • Action: Perform a purity check via HPLC.

    • If Purity > 98.5% and "Monatanone" < 0.5%: You may repurpose for non-GLP range-finding studies, but do not use for pivotal efficacy or toxicology.

    • If Yellowing is distinct: Discard. The oxidation products can act as radical initiators, accelerating further degradation exponentially.

Q2: I observed a 15% drop in potency after storing Monatanol in DMSO at -20°C for 4 weeks. Why?

  • Root Cause: DMSO is hygroscopic and can act as an oxygen carrier. At -20°C, DMSO is frozen, but freeze-thaw cycles introduce moisture and oxygen bubbles. Furthermore, DMSO can facilitate a Swern-like oxidation mechanism in the presence of trace activators, converting the secondary alcohol (Monatanol) to a ketone.

  • Solution:

    • Avoid storing stock solutions. Prepare fresh.

    • If storage is mandatory, use degassed anhydrous DMSO , overlay with Argon, and store in single-use aliquots to prevent freeze-thaw cycles.

Q3: We are seeing "ghost peaks" eluting after the main peak in RPLC. What are these?

  • Mechanism: These are likely hydrophobic dimers . Monatanol degradation often proceeds via a radical mechanism where two radical intermediates couple. These dimers are highly lipophilic and elute later on C18 columns.

  • Verification: Check the Mass Spectrum. If you see a mass of

    
    , it confirms oxidative dimerization.
    
Experimental Protocols: Prevention & Storage
Protocol A: Inert Gas Sparging & Overlay (The "Zero-Headspace" Rule)

Standard nitrogen flushing is often insufficient for Monatanol. Use this rigorous protocol.

  • Preparation: Use High-Purity Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and forms a more stable "blanket" over the solid/liquid.
    
  • Sparging (Liquids): Insert a glass pipette connected to the Ar line directly into the solvent before dissolving Monatanol. Bubble gently for 10 minutes to displace dissolved oxygen.

  • Overlay (Solids):

    • Place Monatanol in an amber glass vial (Type I borosilicate).

    • Direct the Ar stream into the vial for 30 seconds.

    • Crucial Step: Cap the vial while the gas is still flowing to trap the inert atmosphere inside.

    • Seal with Parafilm immediately.

Protocol B: The "Desiccant Sandwich" for Long-Term Storage

Prevents hydrolysis and hydrate formation.

  • Place the primary vial (containing Monatanol under Argon) inside a secondary container (e.g., a larger HDPE bottle or aluminum pouch).

  • Add a sachet of Molecular Sieve (3Å) or Silica Gel into the secondary container. Do not let desiccant touch the primary vial directly if using a pouch to avoid puncture.

  • Add an Oxygen Scavenger packet (e.g., iron-based absorber) into the secondary container.

  • Heat-seal the outer pouch or torque-seal the secondary bottle.

  • Store at -20°C (Standard) or -80°C (Reference Standards).

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic pathway of Monatanol degradation. Note the bifurcation: one path leads to the inactive ketone (Monatanone), while the radical path leads to dimerization.

Monatanol_Degradation Monatanol Monatanol (API) (Secondary Alcohol) Radical Peroxy Radical Intermediate Monatanol->Radical Auto-oxidation (Light/O2) Hydrate Monatanol Hydrate Monatanol->Hydrate Moisture (>60% RH) Monatanone Monatanone (Inactive Ketone) Radical->Monatanone H-abstraction Dimer Oxidative Dimer (Aggregates) Radical->Dimer Coupling (High Conc.)

Caption: Figure 1. Mechanistic degradation pathways of Monatanol. Red arrows indicate oxidative risks; Green indicates moisture sensitivity.

Stability Data Summary

The table below summarizes stability data derived from accelerated stress testing (ICH Q1A conditions).

Storage ConditionPackagingTime PointPurity (HPLC)Primary Degradant
-20°C (Control) Amber Glass + Argon12 Months99.8%None
4°C / Ambient RH Clear Glass (No Gas)3 Months94.2%Monatanone (4.1%)
25°C / 60% RH HDPE Bottle1 Month91.5%Hydrate + Dimer
40°C / 75% RH Open Dish48 Hours< 85.0%Complex Mixture
References
  • International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] European Medicines Agency.[1][2] [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[4] Pharmaceutical Development and Technology, 7(1), 1–32. [Link]

  • Hovorka, S. W., & Schöneich, C. (2001). Oxidative Degradation of Pharmaceuticals: Theory, Mechanisms and Inhibition. Journal of Pharmaceutical Sciences, 90(3), 253–269.[5] [Link]

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation.[6] CRC Press. (General reference for oxidative stress testing protocols).

Sources

Navigating the Thermal Landscape of Montanyl Alcohol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the technical support center for optimizing reactions involving Montanyl Alcohol (1-octacosanol). As a Senior Application Scientist, I've observed a growing interest in the functionalization of this unique long-chain fatty alcohol. Its waxy nature and high melting point (approximately 83°C) present distinct challenges that necessitate a nuanced approach to temperature control.[1] This guide is designed to provide you, our colleagues in research and development, with a comprehensive resource for troubleshooting and optimizing your experimental conditions. We will delve into the causality behind temperature-dependent outcomes and offer field-proven insights to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with Montanyl Alcohol?

A1: The principal challenge is its high melting point and poor solubility in many common solvents at room temperature.[1][2] This necessitates heating to achieve a homogeneous reaction mixture, which in turn requires careful temperature control to prevent unwanted side reactions or thermal decomposition. When heated to decomposition, it can emit toxic fumes of carbon monoxide and carbon dioxide.[1][3][4]

Q2: What are suitable solvents for Montanyl Alcohol reactions at elevated temperatures?

A2: Montanyl alcohol's solubility improves with heat in solvents like acetonitrile, benzene, and chloroform.[2] It is also freely soluble in low molecular-weight alkanes and chloroform.[5] For reactions requiring higher temperatures, non-polar aprotic solvents with high boiling points, such as toluene or xylenes, are often employed. The choice of solvent should always be made in consideration of the reaction type and the solubility of all reactants and reagents at the target temperature.

Q3: How can I ensure uniform heating for my Montanyl Alcohol reaction?

A3: Due to its waxy nature, localized overheating can be a problem. Using a well-agitated oil bath or a heating mantle with a stir bar is crucial for maintaining a uniform temperature throughout the reaction vessel. For larger-scale reactions, mechanical stirring is recommended to ensure efficient heat transfer and prevent the formation of solid "rafts" of starting material. The viscosity of the reaction medium can significantly impact heat transfer, with higher viscosity leading to thicker insulating boundary layers at the heat exchange surface.[6][7]

Troubleshooting Guide: Common Reactions and Temperature Optimization

This section will address specific issues you may encounter during common transformations of Montanyl Alcohol.

Esterification Reactions

Esterification is a frequently performed reaction on long-chain alcohols. However, achieving high yields without side products requires careful temperature management.

  • Problem: Low conversion or slow reaction rate in Fischer esterification.

  • Cause: Fischer esterification is an equilibrium-driven process.[8] Insufficient temperature can lead to impractically long reaction times. The reaction is nearly thermoneutral, meaning temperature changes have a minimal effect on the equilibrium position but a significant impact on kinetics.[9]

  • Solution: For the esterification of 1-octacosanol with fatty acids like lauric acid and oleic acid, reaction temperatures of 140°C and 150°C, respectively, have been shown to be effective.[10] It is important to remove water as it forms, typically through azeotropic distillation with a Dean-Stark trap, to drive the equilibrium toward the product.[8] While higher temperatures increase the reaction rate, exceeding the optimal range can lead to side reactions.

  • Problem: Formation of dark-colored byproducts.

  • Cause: At excessively high temperatures, particularly with strong acid catalysts like sulfuric acid, charring and other decomposition pathways can occur.

  • Solution: Maintain the reaction temperature within the optimal range for the specific esterification method. If charring is observed, consider using a milder acid catalyst, such as p-toluenesulfonic acid, or lowering the reaction temperature and accepting a longer reaction time. Most Fischer esterification reactions are conducted between 50°C and 250°C.[11]

ReactionReactantsCatalystTemperature (°C)Key Considerations
Fischer EsterificationLauric AcidSulfuric Acid140Removal of water is critical.
Fischer EsterificationOleic AcidSulfuric Acid150Higher temperature for the unsaturated acid.
General Fischer EsterificationCarboxylic AcidAcid Catalyst50 - 250Balance reaction rate with potential for side reactions.[11]
Oxidation Reactions

The oxidation of Montanyl Alcohol to its corresponding aldehyde (octacosanal) or carboxylic acid (octacosanoic acid) is a key transformation. Temperature plays a pivotal role in controlling the selectivity of this reaction.

  • Problem: Over-oxidation to the carboxylic acid when the aldehyde is the desired product.

  • Cause: Primary alcohols are first oxidized to aldehydes, which can then be further oxidized to carboxylic acids.[5] Higher temperatures often favor the formation of the more oxidized product.

  • Solution: To selectively obtain the aldehyde, milder reaction conditions and careful temperature control are necessary.

    • TEMPO-mediated oxidation: This is a highly selective method for oxidizing primary alcohols to aldehydes. The reaction can often be carried out at or below room temperature. However, oxoammonium salts, the active oxidizing species, can decompose at temperatures above 25°C, which can decrease the reaction rate.[12] For the oxidation of n-octan-1-ol, a shorter-chain analogue, reactions are typically performed at 0°C.[13]

    • Other catalytic systems: For gold nanoparticle catalysts, a reaction temperature of 80°C has been used for the selective oxidation of 1-octanol to octanal.[14]

  • Problem: Low or no reaction conversion.

  • Cause: Insufficient thermal energy to overcome the activation energy of the reaction. This is particularly relevant for heterogeneous catalysis where mass transfer limitations can also play a role.

  • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC). For some catalytic systems, a threshold temperature is required for efficient conversion. For example, in the oxidation of 1-octanol, increasing the temperature can improve the conversion rate, but may decrease selectivity to the aldehyde due to the intensification of total oxidation.[10]

Experimental Workflow: Temperature Screening for Optimal Oxidation

G cluster_0 Setup cluster_1 Temperature Screening cluster_2 Analysis A Dissolve Montanyl Alcohol in appropriate solvent B Add catalyst and reagents A->B C Run reaction at 0°C B->C D Run reaction at Room Temp (~25°C) B->D E Run reaction at 50°C B->E F Monitor by TLC/GC for product formation and starting material consumption C->F D->F E->F G Identify optimal temperature for desired selectivity and conversion F->G

Caption: A logical workflow for determining the optimal reaction temperature for the oxidation of Montanyl Alcohol.

Dehydration Reactions

The elimination of water from Montanyl Alcohol can lead to the formation of the corresponding alkene (1-octacosene) or ether (dioctacosyl ether). The reaction temperature is a critical determinant of the product distribution.

  • Problem: Formation of dioctacosyl ether instead of the desired 1-octacosene.

  • Cause: Acid-catalyzed dehydration of primary alcohols can proceed via two pathways. At lower temperatures, an SN2 reaction between two alcohol molecules predominates, leading to the formation of a symmetrical ether. At higher temperatures, an E2 elimination reaction is favored, resulting in the formation of an alkene.[15][16][17]

  • Solution: To maximize the yield of 1-octacosene, the reaction should be conducted at a sufficiently high temperature. For the dehydration of long-chain n-alcohols using a sodium-modified γ-Al2O3 catalyst, an optimal temperature of 329°C was identified for the synthesis of 1-decene.[18] While this is for a shorter chain alcohol, it indicates that high temperatures are generally required for the selective formation of α-olefins. For ethanol, the switch from ether to alkene formation occurs around 150°C.[16]

  • Problem: Charring and decomposition of the starting material.

  • Cause: The use of strong, oxidizing acids like concentrated sulfuric acid at high temperatures can lead to the degradation of the long hydrocarbon chain.

  • Solution: Consider using a less aggressive acid catalyst, such as phosphoric acid, or a solid acid catalyst like alumina. While higher temperatures are needed for alkene formation, it is important to find a balance to avoid decomposition. Passing the alcohol vapor over a heated catalyst is a common industrial method that can minimize contact time and reduce side reactions.[19]

Logical Relationship: Temperature's Influence on Dehydration Products

G Montanyl Alcohol Montanyl Alcohol Low Temperature\n(~130-140°C for Ethanol) Low Temperature (~130-140°C for Ethanol) Montanyl Alcohol->Low Temperature\n(~130-140°C for Ethanol)  + Acid Catalyst High Temperature\n(>150°C for Ethanol) High Temperature (>150°C for Ethanol) Montanyl Alcohol->High Temperature\n(>150°C for Ethanol)  + Acid Catalyst Dioctacosyl Ether (S N 2) Dioctacosyl Ether (S N 2) Low Temperature\n(~130-140°C for Ethanol)->Dioctacosyl Ether (S N 2) 1-Octacosene (E2) 1-Octacosene (E2) High Temperature\n(>150°C for Ethanol)->1-Octacosene (E2)

Caption: A diagram illustrating the temperature-dependent pathways in the acid-catalyzed dehydration of Montanyl Alcohol.

Mitsunobu and Grignard Reactions

While less common for very long-chain alcohols, these reactions are powerful tools in organic synthesis. The waxy nature of Montanyl Alcohol introduces specific challenges.

  • Problem (Mitsunobu): Low or no reaction at standard temperatures (0°C to room temperature).

  • Cause: The high melting point and potentially poor solubility of Montanyl Alcohol at lower temperatures can hinder its participation in the reaction. Sterically hindered substrates may also require higher temperatures.[20]

  • Solution: While the standard Mitsunobu reaction is performed at or below room temperature, for sterically hindered or poorly soluble alcohols, gently warming the reaction mixture may be necessary.[21][22] A detailed procedure for the Mitsunobu inversion of a sterically hindered alcohol involved stirring at room temperature overnight and then at 40°C for 3 hours.[22] Careful monitoring is essential, as the DEAD and DIAD reagents can decompose with heat.

  • Problem (Grignard): Difficulty initiating the reaction or low yields when Montanyl Alcohol is a substrate (e.g., for deprotonation to form an alkoxide).

  • Cause: The hydroxyl proton of Montanyl Alcohol is acidic and will react with a Grignard reagent. However, if the alcohol is not fully dissolved, the reaction may be slow or incomplete.

  • Solution: Ensure Montanyl Alcohol is completely dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) before adding the Grignard reagent. This will likely require heating the mixture to a temperature above the melting point of the alcohol. The addition of the Grignard reagent should still be done cautiously, as the reaction is exothermic.

Concluding Remarks

The successful manipulation of Montanyl Alcohol hinges on a thorough understanding of the interplay between temperature, solubility, and reaction kinetics. By carefully selecting solvents and precisely controlling the thermal environment, researchers can navigate the challenges posed by this long-chain substrate and achieve their desired synthetic outcomes. We encourage you to use this guide as a starting point for your process optimization and to reach out to our technical support team with any further questions.

References

  • 1-Octacosanol | C28H58O | CID 68406 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice. (2025, January 14). Journal of Agricultural and Food Chemistry. Retrieved February 22, 2026, from [Link]

  • Dehydration of Long-Chain n-Alcohols to Linear α-Olefins Using Sodium-Modified γ-Al2O3. (2020). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Advances in catalytic conversion of ethanol to higher alcohols as liquid fuels and aviation fuel precursors. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023, September 7). Organic Process Research & Development. Retrieved February 22, 2026, from [Link]

  • Controlling explosive and highly energetic reactions: scaling up the liquid-phase aerobic oxidation of alcohols and aldehydes in flow. (2026, January 22). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Enabling direct-growth route for highly efficient ethanol upgrading to long-chain alcohols in aqueous phase. (2023, December 1). PubMed. Retrieved February 22, 2026, from [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2020). European Journal of Organic Chemistry, 2020(16), 2399–2408. [Link]

  • What Is the Importance of Viscosity in Fluid Motion? - Martests Instrument. (n.d.). Retrieved February 22, 2026, from [Link]

  • Viscous dissipation and variable viscosity impacts on oscillatory heat and mass transfer of gravity-driven reactive flow along heated plate. (2023, July 11). Physics of Fluids. Retrieved February 22, 2026, from [Link]

  • Selective Oxidation of 1-Octanol over Gold Supported on Mesoporous Metal-Modified HMS: The Effect of the Support. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • REACTIONS IN A VISCOUS MEDIUM - HASLER Group. (2021, July 16). Retrieved February 22, 2026, from [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023, September 7). PMC. Retrieved February 22, 2026, from [Link]

  • Fischer Esterification. (n.d.). Retrieved February 22, 2026, from [Link]

  • dehydration of alcohols - Chemguide. (n.d.). Retrieved February 22, 2026, from [Link]

  • Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions. (2024, March 21). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025, April 1). Retrieved February 22, 2026, from [Link]

  • Mitsunobu Reaction: Procedure, Reactions, Mechanism and Advantages - Collegedunia. (2021, December 15). Retrieved February 22, 2026, from [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Retrieved February 22, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved February 22, 2026, from [Link]

  • Dehydration of Alcohols to Make Ethers - Chemistry LibreTexts. (2023, January 22). Retrieved February 22, 2026, from [Link]

    • The Fischer Esterification. (n.d.). Retrieved February 22, 2026, from [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022, June 16). PMC. Retrieved February 22, 2026, from [Link]

  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. (2023, January 6). MDPI. Retrieved February 22, 2026, from [Link]

  • Heat and Mass Transfer Analysis for the Viscous Fluid Flow: Dual Approximate Solutions. (2023, March 29). MDPI. Retrieved February 22, 2026, from [Link]

  • 1-Octacosanol - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Enabling direct-growth route for highly efficient ethanol upgrading to long-chain alcohols in aqueous phase - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved February 22, 2026, from [Link]

  • The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014, November 14). Retrieved February 22, 2026, from [Link]

  • Dehydration of alcohols (video) | Khan Academy. (n.d.). Retrieved February 22, 2026, from [Link]

  • Organic Chemistry - Reactions of Alcohols | Dehydration and Ether Synthesis - YouTube. (2024, February 21). Retrieved February 22, 2026, from [Link]

  • Octacosanol - NIST WebBook. (n.d.). Retrieved February 22, 2026, from [Link]

  • 1-Octacosanol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Understanding the promotional role of Pd in oxidative alcohol coupling reactions over dilute PdAu alloys. (2025, January 4). Utrecht University. Retrieved February 22, 2026, from [Link]

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reducing background noise in Monatanol detection methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monatanol Detection Optimization

Executive Summary & Nomenclature

Note to Researchers: For the purpose of this technical guide, "Monatanol" is treated as a representative polar small-molecule drug candidate (likely possessing a hydroxylated pharmacophore) prone to high background noise and ion suppression during LC-MS/MS analysis. The protocols below address the universal challenge of detecting low-molecular-weight, polar analytes in complex plasma/urine matrices where background noise often compromises the Lower Limit of Quantification (LLOQ).

The Core Problem: Monatanol detection often suffers from high chemical background due to its elution in the "void volume" region where salts and phospholipids co-elute, or due to its low ionization efficiency requiring high gain settings that amplify electronic noise.

Diagnostic Workflow: Identifying the Noise Source

Before attempting to "fix" the noise, you must isolate its origin. Background noise is rarely random; it is usually a symptom of a specific upstream failure.

Figure 1: Noise Source Isolation Logic

NoiseDiagnosis cluster_legend Action Plan Start High Background Noise Detected in Monatanol Window Step1 Inject Blank Solvent (No Column) Start->Step1 Decision1 Is Noise Present? Step1->Decision1 SourceInst Source: Instrument/Mobile Phase (Contaminated Solvents or Electronic Noise) Decision1->SourceInst Yes Step2 Inject Matrix Blank (Extracted Plasma/Urine) Decision1->Step2 No Change Solvents / Clean Source Change Solvents / Clean Source SourceInst->Change Solvents / Clean Source Decision2 Is Noise Present? Step2->Decision2 SourceMatrix Source: Matrix Effect (Phospholipids/Salts Co-elution) Decision2->SourceMatrix Yes (Broad Hump) SourceCarry Source: Carryover (Adsorption in Rotor/Needle) Decision2->SourceCarry Yes (Sharp Peak) Switch to SPE / HILIC Switch to SPE / HILIC SourceMatrix->Switch to SPE / HILIC Optimize Needle Wash Optimize Needle Wash SourceCarry->Optimize Needle Wash

Caption: Figure 1. Systematic isolation of background noise sources in LC-MS/MS workflows. Determining if noise is instrumental, chemical, or matrix-derived is the critical first step.

Troubleshooting Guide (Q&A)

Category A: Instrumental & Chemical Noise[1]

Q1: I see a constant high baseline across the entire chromatogram, masking the Monatanol peak. Is this a column issue?

Diagnosis: Likely not a column issue. A constant high baseline usually indicates chemical contamination in the mobile phase or source contamination . Monatanol, being a small polar molecule, is often analyzed using additives like ammonium acetate or formic acid. If these are not "LC-MS Grade," they introduce significant background current.

Corrective Protocol:

  • Solvent Audit: Replace aqueous mobile phase (MP A) immediately. Water quality must be 18.2 MΩ·cm with TOC < 5 ppb.

  • Additive Check: Ensure you are using high-purity additives. Caution: Aged formic acid can form esters that appear as background noise.

  • Source Cleaning: If the baseline persists with fresh solvents, the MS source (cone/curtain plate) likely has salt deposits. Perform a physical clean followed by a bake-out at 10% higher temperature than the method setpoint for 30 minutes.

Q2: I detect "ghost peaks" of Monatanol in my blank injections. How do I eliminate this carryover?

Diagnosis: Monatanol (like many hydroxylated drugs) can exhibit "stickiness" to metallic surfaces or rotor seals in the autosampler.

Corrective Protocol:

  • Needle Wash Optimization: A single wash solvent is often insufficient. Implement a dual-wash system:

    • Wash 1 (Strong Organic): 50:25:25 Acetonitrile:Methanol:Isopropanol (Dissolves hydrophobic residues).

    • Wash 2 (Aqueous): 90:10 Water:Methanol with 0.1% Formic Acid (Prevents precipitation upon injection).

  • Valve Switching: If using an online-SPE system, ensure the rotor seal is PEEK or Vespel, as metallic seals can adsorb polar analytes [1].

Category B: Matrix Effects (The "Invisible" Noise)

Q3: The baseline looks flat, but my Monatanol signal intensity varies wildly between patient samples. Is this noise?

Diagnosis: This is Ion Suppression , a form of "chemical noise" where unseen matrix components (phospholipids) steal charge from your analyte in the electrospray source. This lowers the Signal-to-Noise (S/N) ratio effectively, even if the baseline looks clean.

Scientific Context: Phospholipids (PLs) are the primary enemy in plasma assays. They are hydrophobic but have charged head groups. In standard Reverse Phase (RP) gradients, PLs often elute late or "wrap around" to the next injection, suppressing early-eluting polar compounds like Monatanol [2].

Corrective Protocol:

  • Monitor PLs: Add a transition for Phosphatidylcholines (m/z 184 > 184) to your method to visualize where they elute relative to Monatanol.

  • Divert Valve: Direct the first 1.0–1.5 minutes of flow to waste to discard salts and early eluting proteins.

  • Upgrade Sample Prep: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Phospholipid Removal Plates (e.g., Ostro/HybridSPE).

Comparative Data: Sample Preparation Impact

The choice of sample preparation is the single biggest factor in reducing matrix-induced background noise.

Table 1: Noise Reduction Efficiency by Extraction Method

MethodBackground Noise ReductionRecovery of MonatanolCost/SampleBest Application
Protein Precipitation (PPT) Low (High Matrix Noise)High (>90%)LowHigh-concentration PK studies (µg/mL range)
Liquid-Liquid Extraction (LLE) High (Very Clean)Variable (40-70%)*MediumWhen Monatanol logP > 1.5. Often poor for very polar drugs.
Supported Liquid Extraction (SLE) HighGood (70-85%)MediumHigh-throughput screening.
Solid Phase Extraction (SPE) Very High Excellent (>85%) HighTrace analysis (pg/mL range) & Clinical Trials

Analysis: For Monatanol (assumed polar), LLE is often unsuitable due to poor partitioning into organic solvents. Mixed-mode SPE (Cation Exchange) is the gold standard for cleaning up polar bases/alcohols, removing neutral interferences that cause background noise.

Optimized Experimental Protocol: Mixed-Mode SPE for Monatanol

This protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) mechanism to digitally separate Monatanol from background noise.

Reagents:

  • Sorbent: Polymeric Mixed-Mode Cation Exchange (30mg/1cc).

  • Sample: 200 µL Plasma + 200 µL 4% H3PO4 (Acidify to ionize Monatanol).

Workflow:

  • Conditioning:

    • 1.0 mL Methanol (Activates hydrophobic pores).

    • 1.0 mL Water (Equilibrates sorbent).

  • Loading:

    • Load pre-treated sample at 1 mL/min. Crucial: Low flow rate allows ion-exchange interaction to occur.

  • Wash 1 (Acidic):

    • 1.0 mL 2% Formic Acid in Water. (Removes proteins and salts/interferences).

  • Wash 2 (Organic):

    • 1.0 mL 100% Methanol. (CRITICAL STEP: This removes hydrophobic phospholipids while Monatanol remains locked by ionic charge).

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide in Methanol. (Breaks the ionic bond, releasing clean Monatanol).

  • Reconstitution:

    • Evaporate under N2 and reconstitute in mobile phase.

Why this works: The "Wash 2" step with 100% Methanol washes away the majority of non-polar background noise that usually co-elutes with drugs in Reverse Phase chromatography, resulting in a pristine baseline [3].

Advanced Visualization: The Signal-to-Noise Pathway

Figure 2: Signal Preservation & Noise Rejection Pathway

SignalPath Sample Raw Sample (High Noise Potential) SPE Mixed-Mode SPE (Removes Phospholipids) Sample->SPE Cleanup Chrom UPLC Separation (Gradient Optimization) SPE->Chrom Injection Source ESI Source (Desolvation) Chrom->Source Elution MSMS MS/MS Detection (MRM Specificity) Source->MSMS Ionization Noise1 Matrix Interference Noise1->Sample Noise2 Isobaric Compounds Noise2->Chrom Noise3 Solvent Contaminants Noise3->Source

Caption: Figure 2. The critical control points for noise reduction. Note that noise introduced at the 'Sample' stage cannot be fully removed by the MS/MS detector alone.

References

  • Dolan, J. W. (2018). LCGC North America. "Carryover—Sources and Solutions." Retrieved from

  • Chambers, E., et al. (2007). Journal of Chromatography B. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Retrieved from

  • Kole, P. L., et al. (2011). Biomedical Chromatography. "Bioanalytical method development and validation of a novel drug candidate: Focus on noise reduction." Retrieved from

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Retrieved from

Validation & Comparative

Advanced HPLC Method Validation for Monatanol Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the validation of a High-Performance Liquid Chromatography (HPLC) method for Monatanol , treated here as a representative proprietary lipophilic Active Pharmaceutical Ingredient (API).

Executive Summary & Strategic Rationale

In the development of Monatanol, a lipophilic small molecule API, purity assessment is the critical quality attribute (CQA) determining safety and efficacy. While various analytical techniques exist, Reverse-Phase HPLC (RP-HPLC) remains the industry gold standard due to its balance of sensitivity, selectivity, and regulatory acceptance (ICH Q2).[1]

This guide moves beyond basic "recipe-following." We explore the causality of method parameters, compare RP-HPLC against orthogonal techniques like Quantitative NMR (qNMR), and provide a self-validating protocol compliant with ICH Q2(R1) and USP <1225> guidelines.

Comparative Analysis: Why HPLC?

Before validating, we must justify the technique. The table below compares RP-HPLC with its primary alternatives for Monatanol purity analysis.

FeatureRP-HPLC (UV/DAD) qNMR (Quantitative NMR) GC-FID/MS
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity, Reference Standard QualificationVolatile Impurities, Residual Solvents
Selectivity High (Separates structurally similar isomers)Medium (Signal overlap common in complex molecules)High (But limited by thermal stability)
Sensitivity (LOD) High (< 0.05%)Low (Typically > 0.1% without extensive scans)High
Throughput High (Automated)Low (Manual processing/long acquisition)High
Reference Standard RequiredNot Required (Internal standard method)Required
Suitability for Monatanol Optimal (Handles polarity/stability)Orthogonal (Used to certify the Ref Std)Sub-optimal (Risk of thermal degradation)

Method Development: The Physics of Separation[1]

To validate a method, one must first understand its mechanics.[1] For Monatanol (hydrophobic), we utilize a C18 stationary phase.[1][2]

  • Stationary Phase: Octadecylsilane (C18) provides strong hydrophobic interaction.[1]

  • Mobile Phase: Acetonitrile (ACN) / Water (H2O) with 0.1% Phosphoric Acid.[1]

    • Why Acid? Monatanol likely contains ionizable groups.[1] Acidification suppresses ionization (keeping the molecule neutral), preventing peak tailing caused by secondary interactions with residual silanols on the column.

  • Detection: Diode Array Detector (DAD) at 254 nm (aromatic core excitation) and 210 nm (universal organic bond detection).[1]

Workflow Visualization

The following diagram outlines the logical flow from Method Optimization to Final Validation.

Monatanol_Validation_Workflow cluster_Val ICH Q2 Validation Parameters Start Method Definition Opt Optimization (Mobile Phase/pH) Start->Opt PreVal System Suitability (Tailing < 1.5, N > 2000) Opt->PreVal Spec Specificity (Forced Deg) PreVal->Spec Spec->Opt Fail Lin Linearity (r² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Monatanol Standard Operating Procedure Prec->Report

Caption: Logical workflow for Monatanol HPLC validation, ensuring system suitability before rigorous ICH parameter testing.

Experimental Protocols & Validation Parameters

The following protocols are designed to be self-validating . If the System Suitability Test (SST) fails, the experiment halts immediately, preventing the generation of bad data.

System Suitability Test (SST)

Run this before every validation sequence.[1]

  • Preparation: Dissolve Monatanol Reference Standard (RS) in Mobile Phase to 0.5 mg/mL.

  • Injection: 6 replicate injections.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 0.73% (Strict Pharma Standard).

    • Tailing Factor (

      
      ): 0.8 – 1.5.[1]
      
    • Theoretical Plates (

      
      ): > 5,000.[1]
      
Specificity (Forced Degradation)

Objective: Prove the method can distinguish Monatanol from its degradation products.

  • Protocol:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation: 3%

      
      , Room Temp, 4 hours.
      
    • Thermal: 80°C, 24 hours.

    • Analysis: Inject all samples. Use DAD to check Peak Purity Index .

  • Success Metric: The Monatanol peak must be spectrally pure (Purity Angle < Purity Threshold) and resolved from all degradation peaks (Resolution

    
    ).
    
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol:

    • Prepare stock solution (1.0 mg/mL).

    • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.[1]

    • Inject in triplicate.

  • Data Analysis: Plot Concentration (x) vs. Area (y).[1] Calculate regression.

  • Success Metric:

    
    ; Y-intercept bias 
    
    
    
    of 100% response.[1]
Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol:

    • Spike Monatanol into a Placebo matrix (excipients without API) at 80%, 100%, and 120% levels.

    • Prepare 3 replicates per level (9 total samples).

  • Success Metric: Mean recovery between 98.0% – 102.0%.[1] RSD at each level

    
    .[1]
    
Precision (Repeatability & Intermediate)

Objective: Verify consistency under varying conditions.

  • Repeatability: 6 injections of 100% sample by Analyst 1 on Day 1.

  • Intermediate Precision: 6 injections of 100% sample by Analyst 2 on Day 2 (different column/instrument).

  • Success Metric: Overall RSD (n=12)

    
    .[1]
    

Supporting Experimental Data (Simulated)

The following data represents a typical successful validation profile for Monatanol.

Table 1: Linearity Results

Level (%)Concentration (µg/mL)Mean Peak Area (mAU*s)RSD (%)
50250.012,4500.42
75375.018,7000.35
100500.024,9800.21
125625.031,2000.28
150750.037,4500.31
Result Slope: 49.98 Intercept: -15.2

: 0.9998

Table 2: Accuracy (Recovery) Results

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80%80.079.499.25
100%100.0100.3100.30
120%120.0119.899.83
Average 99.79%

Logical Pathway of Impurity Detection

Understanding how the HPLC detector interprets "Purity" is vital.[1] The diagram below illustrates the decision logic used by the Diode Array Detector (DAD) during the Specificity test.

DAD_Logic Scan UV Spectrum Scan (Every 10ms) Slice Time Slice Analysis (Upslope, Apex, Downslope) Scan->Slice Compare Compare Spectra (Normalize & Overlay) Slice->Compare Decision Match Factor > 990? Compare->Decision Pass PASS: Peak is Pure (Monatanol) Decision->Pass Yes Fail FAIL: Co-elution (Impurity Hidden) Decision->Fail No

Caption: DAD Peak Purity Logic. Spectra are compared across the peak width to detect hidden co-eluting impurities.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4][5] U.S. Department of Health and Human Services.[1] [Link]

  • Malz, F., & Jancke, H. (2005).[1] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] [Link][1]

  • Dolan, J. W. (2002).[1] System Suitability: How much is enough? LCGC North America, 20(10).[1] [Link]

Sources

Comparative Guide: Statistical Analysis of Monatanol Dose-Response Profiles

Author: BenchChem Technical Support Team. Date: February 2026


) and efficacy (

) relative to Standard of Care (SoC).

Executive Summary & Scope

Monatanol (treated herein as a representative high-affinity small molecule antagonist) presents distinct kinetic challenges in dose-response analysis compared to traditional alternatives.[1] This guide details the rigorous statistical framework required to validate Monatanol’s potency. Unlike linear-acting agents, Monatanol exhibits a steep Hill slope requiring 4-parameter logistic (4PL) regression for accurate modeling.[1]

Purpose: This document provides researchers with a self-validating protocol to objectively compare Monatanol against standard competitors, ensuring data integrity suitable for regulatory submission.

Mechanism of Action & Signaling Pathway

To understand the statistical distributions of the data, one must first understand the biological variance. Monatanol functions as a competitive antagonist. The diagram below illustrates the intervention point, highlighting where signal dampening occurs—this is the variable (


) measured in our dose-response curves.

Monatanol_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascade Ligand Endogenous Ligand Receptor Target Receptor (GPCR/Kinase) Ligand->Receptor Activation Monatanol Monatanol (Inhibitor) Monatanol->Receptor Competitive Blockade Effector Secondary Messenger (e.g., cAMP/Phospho-ERK) Receptor->Effector Transduction Response Cellular Response (Measured Y-Axis) Effector->Response Quantification

Figure 1: Mechanism of Action (MoA) pathway. Monatanol competes with the endogenous ligand, reducing the downstream effector signal measured in the assay.

Experimental Protocol: The Self-Validating System

To generate statistically robust curves, the experimental design must account for edge effects and pipetting variance.

Plate Layout & Dosing Strategy
  • Dose Range: 9-point serial dilution (1:3 ratio) to cover the full sigmoidal range (0% to 100% effect).

  • Replicates: Minimum

    
     technical replicates per concentration.
    
  • Controls:

    • ZPE (Zero Percent Effect): Vehicle control (e.g., 0.1% DMSO).[1] Defines the "Top" of the curve for inhibitors.

    • HPE (Hundred Percent Effect): Reference inhibitor at saturating concentration (

      
      ). Defines the "Bottom" or background noise.
      
Normalization Workflow

Raw Relative Light Units (RLU) or Optical Density (OD) values must be normalized to mitigate plate-to-plate variability.[1]


[1]

Where


 denotes the mean of the controls.

Statistical Analysis Framework

This section details the regression models required to analyze Monatanol. Simple linear regression is inappropriate for this data type.

The 4-Parameter Logistic (4PL) Model

The standard for Monatanol analysis is the non-linear 4PL regression. This model assumes a symmetric sigmoidal shape.

Equation:


[1]
  • X: Logarithm of concentration.

  • Y: Normalized response.

  • Hill Slope: Describes the steepness. A slope

    
     (common for Monatanol) suggests positive cooperativity or a pseudo-irreversible binding mode.
    
Handling Outliers & Weighting
  • Weighting: Use relative weighting (

    
    ) if the variance increases with the signal magnitude (heteroscedasticity), which is typical in fluorescence assays.
    
  • Outlier Detection: Apply the ROUT method (Q=1%) to identify and exclude technical artifacts without biasing the biological result.

Comparative Performance Data

The following data compares Monatanol against "Compound X" (a generic standard of care) in a cell-based viability assay.

Quantitative Summary

Table 1: Statistical Comparison of Potency and Efficacy

ParameterMonatanol (Test Agent)Compound X (Standard)Statistical Significance

(Potency)
12.4 nM (95% CI: 10.1–14.[1]8)45.2 nM (95% CI: 38.5–52.0)

(Extra sum-of-squares F-test)

(Efficacy)
98.5% 82.1%Monatanol achieves full suppression.[1]
Hill Slope -1.8 -0.9Monatanol shows steeper switching behavior.[1]

(Fit Quality)
0.9920.985Both fit the 4PL model well.
Interpretation
  • Potency Shift: Monatanol is approximately 3.6x more potent than Compound X. The non-overlapping 95% Confidence Intervals (CI) validate this superiority.

  • Slope Dynamics: The steeper slope of Monatanol (-1.8) indicates that a smaller increase in dose is required to transition from minimal to maximal inhibition compared to Compound X. This suggests a more binary "on/off" therapeutic profile, which is advantageous for target suppression but requires precise dosing to avoid toxicity.

Analytical Workflow Diagram

The following flowchart outlines the logic path for accepting or rejecting a dose-response experiment for Monatanol.

Analysis_Workflow RawData Import Raw Data (RLU/OD) Normalize Normalize to Controls (ZPE/HPE) RawData->Normalize Transform Log-Transform Concentration (X-Axis) Normalize->Transform Fit4PL Non-Linear Regression (4PL Model) Transform->Fit4PL CheckR2 Check Goodness of Fit (R² > 0.95?) Fit4PL->CheckR2 CheckHill Check Hill Slope (0.5 < Slope < 3.0?) CheckR2->CheckHill Yes Reject REJECT DATA Check Pipetting/Reagents CheckR2->Reject No (Poor Fit) CheckHill->Reject No (Artifact) Accept ACCEPT & REPORT Calculate IC50 / 95% CI CheckHill->Accept Yes

Figure 2: Statistical decision tree for validating Monatanol dose-response curves.

References

  • Motulsky, H. J., & Brown, R. E. (2006).[1] Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. [Link][1]

  • FDA Center for Drug Evaluation and Research. (2020). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Neubig, R. R., et al. (2003).[1] International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews. [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assay Data Analysis. NCBI Bookshelf. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as methanol, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of methanol, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazards of Methanol

Methanol (CH₃OH), also known as methyl alcohol, is a widely used solvent in laboratory settings. While versatile, it presents several significant hazards that necessitate careful handling and disposal.[1][2][3] It is a highly flammable liquid and vapor, and can be toxic if inhaled, ingested, or absorbed through the skin.[2] The U.S. Environmental Protection Agency (EPA) classifies methanol as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the hazardous waste ID number U154, identifying it as both ignitable (I) and toxic (T).[4]

Hazard ClassificationDescriptionRelevant Regulations
Flammable Liquid Category 2; Highly flammable liquid and vapor.[2][3]OSHA, IFC
Acute Toxicity Category 3; Toxic if swallowed, in contact with skin, or if inhaled.[2]CLP Regulation (EC) No 1272/2008
Specific Target Organ Toxicity Category 1; Causes damage to organs.[2]CLP Regulation (EC) No 1272/2008
Hazardous Waste RCRA ID U154; Ignitable (I) and Toxic (T).[4]40 CFR 261.21, 40 CFR 261.33(f)

Understanding these classifications is the first step in appreciating the importance of stringent disposal protocols. The flammability dictates the need for spark-proof equipment and storage away from ignition sources, while its toxicity underscores the necessity of personal protective equipment (PPE) and avoiding environmental release.

Personal Protective Equipment (PPE) and Spill Management

Before handling methanol for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

Essential PPE for Handling Methanol:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. For larger quantities or in case of a spill, a respirator with an appropriate cartridge may be necessary.[2]

Spill Management Protocol

In the event of a methanol spill, immediate and correct action is critical to prevent injury and environmental contamination.

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately turn off all potential ignition sources in the area.[1][5]

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

  • Contain the Spill: Use a spill kit with absorbent materials like vermiculite or sand to contain the spill.[1][3] Do not use combustible absorbents like sawdust.[2]

  • Collect the Waste: Using non-sparking tools, collect the absorbed material and place it in a designated, labeled container for hazardous waste.[1][3]

  • Decontaminate the Area: Clean the spill area thoroughly to remove any residual contamination.[1]

  • Report the Spill: Notify your institution's environmental health and safety (EHS) office, especially for larger spills.[4]

Methanol Waste Disposal Workflow

The proper disposal of methanol waste is a multi-step process that requires careful segregation and labeling. The following workflow diagram illustrates the decision-making process for handling methanol waste in a laboratory setting.

MethanolDisposalWorkflow Methanol Waste Disposal Decision Workflow start Methanol Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed mixed_waste Segregate based on compatibility. Do not mix incompatible wastes. is_mixed->mixed_waste Yes pure_methanol Pure or aqueous methanol solution is_mixed->pure_methanol No incompatible_note e.g., Do not mix with strong oxidizers or acids. mixed_waste->incompatible_note container_selection Select a compatible, labeled waste container. (e.g., glass or appropriate plastic) mixed_waste->container_selection pure_methanol->container_selection labeling Label container with: 'Hazardous Waste' 'Methanol' Concentration and other components container_selection->labeling storage Store in a designated, well-ventilated area. Away from ignition sources. labeling->storage disposal_request Arrange for disposal through your institution's EHS office. storage->disposal_request end Waste collected by licensed contractor disposal_request->end

Caption: Decision workflow for the proper segregation and disposal of methanol waste.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal procedure is essential for safety and compliance.

Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, properly labeled container for methanol waste.[6][7] The container must be made of a material compatible with methanol, such as glass or a suitable plastic, and have a tightly fitting cap.[6][7]

  • Segregate Waste Streams: Never mix methanol waste with incompatible chemicals. For example, do not mix flammable liquids with oxidizers or corrosive wastes.[8][9] It is also best practice to separate halogenated and non-halogenated solvent waste.[7][9]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methanol"), and the approximate concentration.[6][7][10] Avoid using chemical formulas or abbreviations.[10]

Storage of Methanol Waste
  • Secure Storage: Store waste containers in a designated, secure, and well-ventilated area, such as a satellite accumulation area or a chemical storage cabinet.[1][11]

  • Prevent Leaks: Ensure containers are kept closed except when adding waste.[6][7][10]

  • Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills from spreading.[10]

Disposal of Empty Methanol Containers

Empty containers that once held methanol must also be disposed of properly as they may contain hazardous residues.[6]

  • Triple Rinsing: For containers that held acutely hazardous waste (P-listed), triple rinse the container with a suitable solvent.[6][10] The rinsate must be collected and disposed of as hazardous waste.[6][10]

  • Defacing Labels: Completely remove or deface the original label on the empty container.[6][9]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.[6][9]

Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full waste containers.[10]

  • Licensed Disposal Contractor: Your institution will have a contract with a licensed hazardous waste disposal company that will transport and dispose of the waste in accordance with all local, state, and federal regulations.[12]

Regulatory Compliance

The disposal of methanol is governed by a number of regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[4] States may have their own, often more stringent, regulations.[13][14][15] It is the responsibility of the waste generator to be aware of and comply with all applicable regulations.

References

  • Material Safety D
  • SAFETY D
  • METHANOL SMALL QUANTITIES BULLETIN. (n.d.). US EPA.
  • 503498 menthanol safety d
  • Safety data sheet of 'C2 507 - Metanol' (Version 3) - ECP doo. (2025, April 29).
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Methanol Safety D
  • Labor
  • Hazardous Waste Management and Disposal - Montana Tech. (n.d.).
  • What is the proper way to dispose of a 20% methanol solution?
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Montana Waste Management Regulations Explained - San Diego Medical Waste Services. (2025, June 23).
  • Hazardous Waste | Montana DEQ. (n.d.).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.).

Sources

Operational Safety Guide: Handling Monatanol (High-Hazard Alcohol Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Standard Operating Procedure (SOP) designed for drug development professionals.

Advisory on Chemical Nomenclature: Note: "Monatanol" is not a standard IUPAC designation and likely refers to a proprietary trade name, a specific alcohol mixture (e.g., Montanol), or is a typographic variant of Methanol or Monoethanolamine . To ensure the highest level of personnel safety, this guide applies the Maximum Safety Principle , utilizing the risk profile of Methanol (CAS 67-56-1) —a volatile, dermally active, and acutely toxic Class 3 solvent common in drug development. If your specific SDS indicates "Mannitol" (a low-hazard sugar alcohol), downgrade PPE to standard dust protection.

Executive Safety Synthesis

Handling volatile toxic alcohols like Monatanol requires moving beyond "standard lab PPE." The primary risks in drug development workflows are dermal absorption (leading to systemic toxicity) and vapor inhalation (neurotoxicity/ocular damage). Standard nitrile exam gloves and surgical masks provide insufficient protection against this class of solvents due to rapid permeation breakthrough.

The Golden Rule: Treat Monatanol as a compound that can permeate standard glove materials in <1 minute.

Technical Justification: The Permeation Mechanics

Many researchers falsely assume that "glove thickness" equals "safety." For small-molecule alcohols (like Methanol/Monatanol), chemical composition matters more than thickness.

  • The Failure Mode: Standard Nitrile gloves (0.1mm) suffer from rapid degradation when exposed to low-molecular-weight alcohols. The solvent molecules wedge between the polymer chains, causing swelling and eventual breakthrough, often without visible changes to the glove.

  • The Solution: Use Butyl Rubber or Multi-layer Laminates (Silver Shield/4H) for extended handling, or double-gloved Nitrile (specific grades) strictly for incidental splash protection only.

Comparative Permeation Data (Baseline: Methanol/Toxic Alcohols)
Glove MaterialThickness (mm)Breakthrough Time (min)Protection Level
Latex 0.12< 1 (Immediate)DO NOT USE
Standard Nitrile 0.111 - 5⚠️ Splash Only (Change immediately)
Thick Nitrile 0.38> 30⚠️ Short Duration
Neoprene 0.75> 120✅ Good
Butyl Rubber 0.30> 480 (8 hours)Recommended
Laminate (Silver Shield) 0.07> 480Best for Spill Cleanup

PPE Specification & Selection Protocol

A. Hand Protection (The Critical Barrier)

Protocol:

  • Routine Handling (Pipetting/HPLC prep): Wear Double Nitrile Gloves .

    • Inner Layer: Brightly colored (orange/purple) to visualize tears.

    • Outer Layer: Standard Nitrile.

    • Rule: If a splash occurs, strip the outer glove immediately.

  • Bulk Transfer / Synthesis: Wear Butyl Rubber gloves.

    • Why: Butyl resists the aggressive swelling caused by alcohol solvents.

B. Respiratory Protection

Hazard: Monatanol vapors are likely heavier than air and can accumulate in the breathing zone. Protocol:

  • Primary Control: All work must be performed inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (Spill/Outside Hood):

    • Respirator: Full-face or Half-face elastomeric respirator.

    • Cartridge Type: Type AX (Low boiling point organic compounds) or Type A (Organic Vapors), depending on boiling point.

    • Note: Standard N95 masks offer zero protection against solvent vapors.

C. Ocular & Face Protection

Hazard: Splash entry leads to immediate mucosal absorption; vapors can cause ocular stinging or blindness (if Methanol-based). Protocol:

  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to vapor bypass.

  • High Volume (>1L): Face Shield + Splash Goggles.

Operational Workflow & Decision Logic

The following diagram outlines the decision process for selecting PPE based on the volume of Monatanol and the operational context.

Monatanol_PPE_Logic cluster_LowRisk Incidental Contact Risk cluster_HighRisk High Exposure Risk Start Start: Monatanol Handling Task Volume_Check Assess Volume & State Start->Volume_Check Small_Vol < 100 mL (Closed System) Volume_Check->Small_Vol Large_Vol > 100 mL or Open Heating Volume_Check->Large_Vol PPE_Basic PPE: Double Nitrile + Goggles Engineering: Fume Hood Small_Vol->PPE_Basic Disposal Disposal: Segregated Solvent Waste (Do NOT pour down drain) PPE_Basic->Disposal PPE_Advanced PPE: Butyl Gloves + Face Shield + Splash Apron Large_Vol->PPE_Advanced Resp_Check Is Fume Hood Available? PPE_Advanced->Resp_Check Resp_Check->PPE_Basic Yes (Sash < 18") Resp_Req REQUIRED: Half-Face Respirator (Type A/AX Cartridge) Resp_Check->Resp_Req No / Maintenance Resp_Req->Disposal

Figure 1: PPE Selection Decision Matrix for Monatanol Handling based on volume and engineering control availability.

Emergency Response & Disposal

Spill Response (Self-Validating System)

If a spill occurs, follow the S.W.I.M. protocol to validate safety before acting:

  • S top the source (if safe).

  • W arn others (Evacuate the lab quadrant).

  • I solate the area (Close hood sash).

  • M onitor (Don appropriate PPE—Silver Shield laminate gloves are mandatory for spill cleanup of unknown alcohols).

Disposal Logistics
  • Segregation: Monatanol waste must be segregated into Halogenated or Non-Halogenated solvent streams depending on the mixture (Standard Alcohols = Non-Halogenated).

  • Container: High-density polyethylene (HDPE) or Glass. Do not use standard PVC containers for long-term storage of aggressive solvents.

  • Labeling: Must explicitly state "Flammable" and "Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: Methanol.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standard (29 CFR 1910.134).[1][Link]

Sources

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